UBP296
Description
Propriétés
IUPAC Name |
2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIYULWYHDSXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UBP296: A Deep Dive into its Antagonistic Mechanism at Kainate Receptors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
UBP296 has emerged as a critical pharmacological tool for dissecting the complex roles of kainate receptors (KARs) in the central nervous system. This potent and selective antagonist has been instrumental in elucidating the subunit-specific functions of KARs in synaptic transmission, plasticity, and various neuropathological conditions. This technical guide provides an in-depth analysis of the mechanism of action of this compound on kainate receptors, presenting key quantitative data, detailed experimental protocols from foundational studies, and visual representations of its molecular interactions and experimental workflows.
Kainate receptors, a subtype of ionotropic glutamate receptors, are tetrameric ligand-gated ion channels composed of various combinations of five subunits: GluK1-5.[1][2][3] These receptors are implicated in both pre- and postsynaptic modulation of neurotransmission.[4][5] The heterogeneity of KAR subunit composition gives rise to a diversity of functional and pharmacological properties, making subunit-selective antagonists like this compound invaluable for research.[4][6]
Core Mechanism of Action: Selective Antagonism of GluK1 and GluK5-Containing Kainate Receptors
This compound acts as a competitive antagonist at the glutamate binding site of specific kainate receptor subunits. Its primary mechanism involves the selective blockade of KARs containing the GluK1 (formerly GluR5) and GluK5 subunits.[7][8][9][10] The S-enantiomer of this compound, known as UBP302, is responsible for this activity.[7][11]
Subunit Selectivity and Potency
This compound exhibits a distinct selectivity profile, potently inhibiting GluK1 and GluK5-containing receptors while displaying significantly lower affinity for other KAR subunits and other ionotropic glutamate receptors like AMPA and NMDA receptors.[8] This selectivity allows for the specific investigation of the physiological roles of GluK1 and GluK5 subunits.
Functional Effects on Synaptic Transmission and Plasticity
At a functional level, this compound has been shown to reversibly block the depression of synaptic transmission induced by the GluK1-selective agonist ATPA in rat hippocampal slices.[7][9] Furthermore, it has been demonstrated to completely block the induction of mossy fiber long-term potentiation (LTP), providing strong evidence for the involvement of GluK5-containing KARs in this form of synaptic plasticity.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and functional antagonism of this compound and its active enantiomer, UBP302, at various kainate receptor subunits.
| Compound | Receptor Subunit | Assay Type | Value | Reference |
| This compound | GluK1 (h) | Competition Binding ([³H]UBP310) | Ki = 4.10 ± 1.83 µM | [1] |
| This compound | GluK1 (h) | Functional Antagonism | Apparent KD = 1.09 µM | [8] |
| This compound | GluK2 (r) | Radioligand Displacement ([³H]kainate) | IC50 > 100 µM | [7][11] |
| This compound | GluK6 (r) | Radioligand Displacement ([³H]kainate) | IC50 > 100 µM | [7][11] |
| This compound | GluK2/GluK6 (r) | Radioligand Displacement ([³H]kainate) | IC50 > 100 µM | [7][11] |
| UBP302 | GluK1 (h) | Competition Binding ([³H]UBP310) | Ki = 2.02 ± 0.58 µM | [1] |
h: human, r: rat
Experimental Protocols
The following sections detail the methodologies employed in key studies to characterize the mechanism of action of this compound.
Radioligand Displacement Binding Assays
These assays are crucial for determining the binding affinity of a ligand to its receptor.
Objective: To determine the affinity of this compound for different kainate receptor subunits.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing specific recombinant human or rat kainate receptor subunits (e.g., GluK1, GluK2, GluK5, GluK6) are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]kainate or [³H]UBP310) and varying concentrations of the competing unlabeled ligand (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Electrophysiology in Hippocampal Slices
This technique allows for the study of the effects of this compound on synaptic transmission in a more physiologically relevant context.
Objective: To assess the functional antagonism of this compound on kainate receptor-mediated synaptic events.
General Protocol:
-
Slice Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from rats.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 or CA3 region in response to stimulation of the Schaffer collaterals or mossy fibers, respectively.
-
Drug Application: A stable baseline of synaptic transmission is established before bath application of a kainate receptor agonist (e.g., ATPA) to induce a specific synaptic response.
-
Antagonist Application: this compound is then co-applied with the agonist to determine its ability to block the agonist-induced effect.
-
Washout: The drugs are washed out to observe the reversibility of the antagonist's effect.
-
LTP Induction: To study the effect on synaptic plasticity, a high-frequency stimulation protocol is delivered to induce LTP, and the effect of this compound on the induction of LTP is measured.
Calcium Influx Assays in Recombinant Cell Lines
This high-throughput method is used to assess the functional activity of ligands at ion channels that are permeable to calcium.
Objective: To determine the antagonist effect of this compound on glutamate-induced calcium influx in cells expressing specific kainate receptor subunits.
General Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells are transfected to express specific human kainate receptor subunits (e.g., homomeric GluK5 or heteromeric combinations).
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence is measured.
-
Agonist and Antagonist Application: Glutamate is applied to stimulate calcium influx through the expressed kainate receptors, and the resulting change in fluorescence is measured. To test for antagonism, cells are pre-incubated with this compound before the application of glutamate.
-
Data Analysis: The inhibition of the glutamate-induced calcium response by this compound is quantified to determine its potency as an antagonist.
Visualizations
Signaling Pathway of Kainate Receptor Modulation by this compound
Caption: this compound competitively antagonizes glutamate binding to GluK1/GluK5-containing kainate receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound binding affinity using a radioligand displacement assay.
Logical Relationship of this compound's Effects
Caption: The hierarchical mechanism of this compound's action, from binding to functional synaptic effects.
Conclusion
This compound is a powerful and selective antagonist of kainate receptors containing GluK1 and GluK5 subunits. Its well-characterized mechanism of action, supported by robust quantitative data and detailed experimental protocols, has solidified its role as an essential tool in neuroscience research. The ability of this compound to selectively block specific KAR populations enables the precise investigation of their roles in synaptic function and dysfunction, paving the way for a deeper understanding of glutamatergic signaling and the development of novel therapeutic strategies for neurological disorders.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 3. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of this compound: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterisation of this compound: A novel, potent and selective kainate receptor antagonist [iris.unicampus.it]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
The Pivotal Role of Kainate Receptors in Hippocampal Mossy Fiber Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted functions of kainate receptors (KARs) at the hippocampal mossy fiber (MF) synapse, a critical juncture for learning and memory. Drawing upon key research, this document details the molecular composition, subcellular localization, and physiological roles of these receptors in modulating synaptic transmission and plasticity. It provides a comprehensive overview of the signaling pathways they command and the experimental methodologies used to elucidate their function, offering a valuable resource for professionals in neuroscience research and drug development.
Core Functions of Kainate Receptors at the Mossy Fiber Synapse
Kainate receptors at the hippocampal mossy fiber-CA3 synapse are strategically positioned to exert powerful control over synaptic activity. Found on both presynaptic terminals and postsynaptic densities, they are integral to the fine-tuning of glutamate release and the integration of synaptic signals.[1][2] Their function is complex, often exhibiting a biphasic modulation of neurotransmission where low concentrations of agonists enhance, and high concentrations depress, transmitter release.[3][4][5]
Presynaptic Modulation of Neurotransmitter Release
A primary role of KARs on mossy fiber terminals is the modulation of glutamate release.[6][7] This modulation is critical for short-term and long-term synaptic plasticity.[8][9] Activation of these presynaptic KARs by synaptically released glutamate creates a positive feedback loop that contributes to the characteristic frequency facilitation of mossy fiber synapses.[3][4] The subunit composition of these presynaptic receptors, primarily containing GluK1, GluK2 (formerly GluR6), and KA1/KA2 subunits, dictates their physiological properties.[1][2][10] Studies using knockout mice have demonstrated the particular importance of the GluK2 subunit in mediating short-term synaptic facilitation and long-term potentiation (LTP).[8][9][11]
Postsynaptic Contribution to Excitatory Transmission
Postsynaptically, KARs contribute to the excitatory postsynaptic current (EPSC) in CA3 pyramidal cells, although their contribution is generally smaller than that of AMPA receptors.[2][12] These postsynaptic KARs, thought to be heteromeric complexes of KA1, KA2, and GluK2 subunits, play a significant role in synaptic integration, particularly during repetitive firing, by contributing to a sustained depolarization.[1][2][12]
Role in Synaptic Plasticity
KARs are key players in the induction and expression of synaptic plasticity at the mossy fiber synapse. They facilitate the induction of NMDAR-independent LTP, a hallmark of this synapse.[13][14][15] The activation of presynaptic KARs is considered an important trigger for this form of LTP.[14][15] Furthermore, KARs are involved in long-term depression (LTD), suggesting their role as bidirectional modulators of synaptic strength.[16]
In the developing hippocampus, KARs, particularly those containing the GluK1 subunit, play a crucial role in regulating the release of GABA from mossy fiber terminals, which is the primary neurotransmitter at this synapse early in postnatal development.[17][18] This modulation is mediated by a metabotropic, G-protein-dependent pathway.[17][18][19]
Quantitative Data on Kainate Receptor Function
The following tables summarize quantitative data from key studies on the effects of KAR activation and blockade on various aspects of mossy fiber synaptic transmission and plasticity.
| Parameter | Agonist/Antagonist | Concentration | Effect | Reference |
| Presynaptic Fiber Volley | Kainate | 200 nM | Enhancement | [3][4] |
| Kainate | >200 nM | Depression | [4][5] | |
| Kainate (0.2 µM) in the presence of GYKI 52466 (100 µM) | 0.2 µM / 100 µM | 145 ± 25% increase in presynaptic volley amplitude | [20] | |
| Excitatory Postsynaptic Current (EPSC) | Kainate | 20-50 nM | Increase in evoked EPSCs | [7] |
| Kainate | >200 nM | Depression of synaptic transmission | [4][5] | |
| Kainate | 0.2 µM | Suppression of EPSCs to 38 ± 9% of control | [20] | |
| LY382884 (GluK5 antagonist) | 10 µM | Inhibition of frequency facilitation by 43% ± 9% | [21] | |
| Long-Term Potentiation (LTP) | GluR6 Knockout Mice | N/A | Reduced LTP | [8][9] |
| GluR5 Knockout Mice | N/A | Normal LTP | [8][9] | |
| Short-Term Facilitation | GluR6 Knockout Mice | N/A | Impaired short-term facilitation | [8][9] |
| GABA Release (Developing Hippocampus) | Kainate | 3 µM | Inhibition of IPSCs | [19] |
Signaling Pathways
The signaling mechanisms downstream of KAR activation are diverse, involving both direct ionotropic action and indirect metabotropic pathways.
Ionotropic Signaling
The canonical function of KARs is as ligand-gated ion channels permeable to Na+ and K+, and in some subunit combinations, to Ca2+. The influx of cations upon glutamate binding leads to membrane depolarization. At presynaptic terminals, this depolarization can modulate voltage-gated calcium channels and influence transmitter release.[3][4]
Metabotropic Signaling
Increasing evidence points to a non-canonical, metabotropic function of KARs, particularly in the modulation of neurotransmitter release. This signaling is often mediated by G-proteins.
-
Facilitation of Glutamate Release: The facilitation of glutamate release by low concentrations of kainate involves a Ca2+-calmodulin-dependent activation of adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[6][7][22] This pathway requires both Ca2+ influx through Ca2+-permeable KARs and release from intracellular stores.[6][22]
-
Inhibition of GABA Release: In the developing hippocampus, the depression of GABA release by GluK1-containing KARs is mediated by a pertussis toxin-sensitive G-protein and phospholipase C (PLC).[17][18]
Below are diagrams illustrating these key signaling pathways.
KAR-mediated facilitation of glutamate release.
KAR-mediated inhibition of GABA release.
Experimental Protocols
Understanding the function of KARs at mossy fiber synapses relies on a combination of sophisticated experimental techniques.
Electrophysiological Recordings from Hippocampal Slices
Objective: To measure synaptic currents and potentials to assess the effects of KAR modulation on synaptic transmission and plasticity.
Methodology:
-
Slice Preparation:
-
Young adult rats or mice (21-26 days old) are anesthetized and decapitated in accordance with institutional guidelines.[23]
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.[23][24]
-
Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome with minimal vertical blade vibrations.[23][24]
-
Slices are allowed to recover in artificial cerebrospinal fluid (ACSF) at 32-34°C for at least 30 minutes before being maintained at room temperature.
-
-
Recording:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated ACSF.
-
Whole-cell patch-clamp recordings are obtained from CA3 pyramidal neurons or, for direct presynaptic recordings, from mossy fiber boutons.[23][24][25][26][27]
-
Field potential recordings: A recording electrode is placed in the stratum lucidum to record mossy fiber-evoked field excitatory postsynaptic potentials (fEPSPs) and presynaptic fiber volleys.[20]
-
Mossy fibers are stimulated using a bipolar stimulating electrode placed in the dentate gyrus or the hilus.[28][29]
-
-
Pharmacology:
-
Specific KAR agonists (e.g., kainate) and antagonists (e.g., CNQX, SYM2081, UBP310, LY382884) are bath-applied to isolate and study KAR function.[3][4][12][14]
-
Antagonists for other glutamate receptors (e.g., APV for NMDARs, GYKI 53655 for AMPARs) and GABA receptors (e.g., picrotoxin) are used to isolate KAR-mediated responses.[3][4][30]
-
Workflow for electrophysiological recordings.
Immunohistochemistry and Immunogold Electron Microscopy
Objective: To determine the subcellular localization of KAR subunits at the mossy fiber synapse.
Methodology:
-
Tissue Preparation:
-
Animals are deeply anesthetized and transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde).
-
Brains are removed, post-fixed, and sectioned using a vibratome or cryostat.
-
-
Immunohistochemistry (Light Microscopy):
-
Immunogold Electron Microscopy (EM):
-
For ultrastructural localization, sections are incubated with primary antibodies followed by secondary antibodies conjugated to gold particles.[1]
-
After processing for EM, ultrathin sections are cut and examined with a transmission electron microscope to visualize the precise location of gold particles (and thus the KAR subunits) within the presynaptic terminal, active zone, and postsynaptic density.[1][2]
-
Conclusion and Future Directions
Kainate receptors are indispensable modulators of synaptic function at hippocampal mossy fiber synapses. Their dual presynaptic and postsynaptic localization, coupled with their ability to signal through both ionotropic and metabotropic mechanisms, allows for a sophisticated regulation of synaptic strength and plasticity. The GluK2 subunit has emerged as a particularly critical component of presynaptic KARs involved in use-dependent facilitation.
For drug development professionals, the distinct pharmacology and signaling pathways of KARs, particularly their subunit-specific roles in synaptic plasticity, present novel therapeutic targets. For instance, developing compounds that selectively modulate presynaptic GluK2-containing receptors could offer a new avenue for treating cognitive disorders characterized by hippocampal dysfunction. Further research is needed to fully unravel the complex interplay between different KAR subunits and their downstream signaling cascades in both physiological and pathological states, such as epilepsy, where aberrant mossy fiber sprouting leads to the formation of new KAR-operated synapses.[28][29] A deeper understanding of these mechanisms will be crucial for the development of targeted and effective neurological therapies.
References
- 1. Distribution of Kainate Receptor Subunits at Hippocampal Mossy Fiber Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Presynaptic kainate receptors at hippocampal mossy fiber synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Presynaptic kainate receptors at hippocampal mossy fiber synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Presynaptic kainate receptor-mediated facilitation of glutamate release involves Ca2+ -calmodulin at mossy fiber-CA3 synapses [pubmed.ncbi.nlm.nih.gov]
- 7. Presynaptic kainate receptor facilitation of glutamate release involves protein kinase A in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Kainate receptors are involved in short- and long-term plasticity at mossy fiber synapses in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Selective block of postsynaptic kainate receptors reveals their function at hippocampal mossy fiber synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Presynaptic kainate receptors impart an associative property to hippocampal mossy fiber long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kainate receptors and the induction of mossy fibre long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kainate receptors and the induction of mossy fibre long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kainate receptor-mediated presynaptic inhibition converges with presynaptic inhibition mediated by Group II mGluRs and long-term depression at the hippocampal mossy fiber-CA3 synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In the developing hippocampus kainate receptors control the release of GABA from mossy fiber terminals via a metabotropic type of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In the Developing Rat Hippocampus, Endogenous Activation of Presynaptic Kainate Receptors Reduces GABA Release from Mossy Fiber Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Kainate receptor-mediated presynaptic inhibition at the mouse hippocampal mossy fibre synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. simul-europe.com [simul-europe.com]
- 23. researchgate.net [researchgate.net]
- 24. Patch-clamp recording from mossy fiber terminals in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Patch-clamp recording from mossy fiber terminals in hippocampal slices | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. Patch-clamp recording from mossy fiber terminals in hippocampal slices (2006) | Josef Bischofberger | 328 Citations [scispace.com]
- 28. jneurosci.org [jneurosci.org]
- 29. jneurosci.org [jneurosci.org]
- 30. Kainate Receptors Act as Conditional Amplifiers of Spike Transmission at Hippocampal Mossy Fiber Synapses - PMC [pmc.ncbi.nlm.nih.gov]
The Neuropharmacology of Selective Kainate Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuropharmacology of selective kainate receptor antagonists. Kainate receptors, a subtype of ionotropic glutamate receptors, are crucial modulators of synaptic transmission and neuronal excitability. Their dysfunction has been implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and mood disorders, making them a significant target for therapeutic drug development.[1][2] The lack of highly selective pharmacological tools has historically hampered the elucidation of the specific roles of different kainate receptor subunits.[2][3] However, recent advances have led to the development of potent and selective antagonists, paving the way for a more nuanced understanding of kainate receptor function and the potential for targeted therapeutic interventions.[4][5]
Core Concepts in Kainate Receptor Pharmacology
Kainate receptors (KARs) are tetrameric ligand-gated ion channels composed of five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5.[1] The subunits GluK1-3 can form functional homomeric or heteromeric receptors, while GluK4 and GluK5 are considered high-affinity subunits that must co-assemble with GluK1-3 to form functional channels.[1] This combinatorial diversity gives rise to a wide array of receptor subtypes with distinct pharmacological and physiological properties.
Kainate receptors mediate their effects through two primary signaling mechanisms:
-
Ionotropic Signaling: The canonical pathway involves the direct gating of an ion channel permeable to Na+ and K+, and in some cases Ca2+, leading to membrane depolarization and modulation of neuronal excitability.[1]
-
Metabotropic Signaling: A non-canonical pathway involves the activation of G-proteins, independent of ion flux, which in turn modulates downstream signaling cascades, such as the adenylyl cyclase/PKA pathway. This mode of signaling is crucial for the modulation of neurotransmitter release.[2][6]
The development of subunit-selective antagonists is critical for dissecting the specific contributions of these different receptor subtypes and signaling pathways in both physiological and pathological states.
Quantitative Pharmacology of Selective Kainate Receptor Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of key selective kainate receptor antagonists. These values are essential for comparing the potency and selectivity of different compounds and for guiding the design of future drug candidates.
| Antagonist | Subtype | Ki (nM) | IC50 (nM) | Reference Compound(s) |
| UBP310 | GluK1 | 21 | 130 | Kainate |
| GluK3 | 650 | 4000 | Kainate | |
| ACET (UBP316) | GluK1 | - | 1.4 - 7 | Kainate |
| LY466195 | GluK1 | - | - | - |
| Compound 28 (Quinoxaline-2,3-dione derivative) | GluK3 | 250 | 3600 | Kainate |
| NBQX | AMPA | - | 150 | - |
| Kainate | - | 4800 | - | |
| CNQX | AMPA | - | 400 | - |
| Kainate | - | 4000 | - |
Table 1: Binding Affinities and Potencies of Selective Kainate Receptor Antagonists. Data compiled from multiple sources.[3][4][7][8][9][10] Note that assay conditions can influence these values.
Key Signaling Pathways
The signaling cascades initiated by kainate receptor activation are complex and subunit-dependent. The following diagrams illustrate the primary ionotropic and metabotropic pathways.
Experimental Protocols and Workflows
Detailed and reproducible experimental protocols are the cornerstone of pharmacological research. This section outlines the methodologies for key experiments used to characterize selective kainate receptor antagonists.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[11]
Objective: To determine the binding affinity (Ki) of a test compound for a specific kainate receptor subtype.
Materials:
-
Cell membranes expressing the kainate receptor subtype of interest (e.g., HEK293 cells stably expressing human GluK1).
-
Unlabeled test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of radioligand, varying concentrations of the unlabeled test compound, and the membrane preparation to each well. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the functional characterization of antagonist activity on ion channel function.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting kainate-evoked currents.
Materials:
-
Cells expressing the kainate receptor subtype of interest.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
Kainate receptor agonist (e.g., glutamate or kainate).
-
Test antagonist.
Protocol:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with intracellular solution.
-
Patching: Under a microscope, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.
-
Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply the kainate receptor agonist via the perfusion system to evoke an inward current.
-
Antagonist Application: Co-apply the agonist with varying concentrations of the test antagonist and record the inhibition of the agonist-evoked current.
-
Data Analysis: Measure the peak amplitude of the evoked currents in the absence and presence of the antagonist. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
Conclusion
The development of selective kainate receptor antagonists has opened new avenues for understanding the complex roles of these receptors in brain function and disease. The data and methodologies presented in this guide provide a framework for researchers and drug development professionals to advance the field. Continued efforts in the design and characterization of novel, highly selective antagonists will be crucial for the development of targeted therapies for a range of neurological and psychiatric disorders.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Non-canonical Mechanisms of Presynaptic Kainate Receptors Controlling Glutamate Release [frontiersin.org]
- 3. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and in vitro pharmacology of GluK1 and GluK3 antagonists. Studies towards the design of subtype-selective antagonists through 2-carboxyethyl-phenylalanines with substituents interacting with non-conserved residues in the GluK binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACET is a highly potent and specific kainate receptor antagonist: Characterisation and effects on hippocampal mossy fibre function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective | MDPI [mdpi.com]
- 10. rndsystems.com [rndsystems.com]
- 11. giffordbioscience.com [giffordbioscience.com]
UBP296: A Technical Guide to its Antagonistic Effect on Glutamate-Induced Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of UBP296, a potent and selective antagonist of kainate receptors, with a specific focus on its effect on glutamate-induced calcium influx. This compound exhibits high selectivity for kainate receptors containing the GluK1 (formerly GluR5) and GluK5 (formerly KA2) subunits. This document summarizes the available quantitative data, details relevant experimental protocols for assessing its activity, and provides visual representations of the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological modulation of glutamate receptors.
Introduction to this compound and Glutamate-Induced Calcium Influx
Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic receptors. Ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission. Upon activation by glutamate, these receptors allow the influx of cations, including sodium (Na+) and, in some cases, calcium (Ca2+).
The influx of Ca2+ through these channels is a critical signaling event that can trigger a cascade of downstream intracellular processes, ranging from synaptic plasticity to excitotoxicity. Kainate receptors, a subtype of ionotropic glutamate receptors, are implicated in various physiological and pathological processes, including epilepsy, pain, and neurodegenerative diseases. The functional diversity of kainate receptors arises from the assembly of different subunits (GluK1-5). Notably, kainate receptors containing the GluK1 and GluK5 subunits are known to be permeable to Ca2+.
This compound is a willardiine derivative that has been identified as a potent and selective antagonist of kainate receptors, with a particular preference for those incorporating the GluK1 and GluK5 subunits. Research has demonstrated that this compound can selectively depress glutamate-induced calcium influx in cells expressing these specific kainate receptor subunits[1]. This targeted action makes this compound a valuable pharmacological tool for dissecting the roles of GluK1- and GluK5-containing kainate receptors in neuronal function and a potential lead compound for therapeutic development.
Quantitative Data on this compound Activity
| Parameter | Receptor Subunit(s) | Value | Assay Type | Reference |
| Apparent Kd | GluK1 (human, recombinant) | 1.09 µM | Radioligand Binding | --INVALID-LINK-- |
| Antagonist Activity | GluK5-containing receptors | Potent Antagonist | Electrophysiology | --INVALID-LINK-- |
| Selectivity | >90-fold over AMPA receptors | - | Electrophysiology | --INVALID-LINK-- |
| Selectivity | Negligible affinity | GluK2, GluK6 | Radioligand Binding | --INVALID-LINK-- |
Table 1: Summary of Quantitative Data for this compound. This table presents the available data on the antagonist properties of this compound at kainate receptor subunits.
Signaling Pathway and Mechanism of Action
Glutamate-induced calcium influx through kainate receptors is a direct consequence of the binding of glutamate to the receptor, which opens the ion channel pore. This compound acts as a competitive antagonist, binding to the same site as glutamate on the GluK1 and GluK5 subunits, thereby preventing channel activation and the subsequent influx of calcium.
Figure 1: Signaling Pathway of this compound Action. This diagram illustrates the competitive antagonism of this compound at the GluK1/GluK5 kainate receptor, preventing glutamate-induced calcium influx.
Experimental Protocols
The following protocols describe the general methodologies for expressing kainate receptors in a cell line and for measuring changes in intracellular calcium, which are fundamental for assessing the effect of compounds like this compound.
Cell Line Maintenance and Transfection for Kainate Receptor Expression
This protocol is for the maintenance of Human Embryonic Kidney 293 (HEK293) cells and their transient transfection with plasmids encoding for kainate receptor subunits.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Plasmids encoding human GluK1 and GluK5 subunits
-
Transfection reagent (e.g., Lipofectamine 2000)
-
6-well cell culture plates
Procedure:
-
Cell Culture: Maintain HEK293 cells in a 37°C, 5% CO2 incubator. Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Seeding for Transfection: The day before transfection, seed 5 x 10^5 cells per well in a 6-well plate.
-
Transfection: a. In a sterile tube, dilute the plasmids for GluK1 and GluK5 (and a reporter plasmid like GFP, if desired) in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation. d. Add the DNA-transfection reagent complex dropwise to the cells.
-
Post-Transfection: Incubate the cells for 24-48 hours to allow for receptor expression before proceeding with the calcium influx assay.
Glutamate-Induced Calcium Influx Assay using a Fluorescent Plate Reader (FLIPR)
This protocol outlines a method for measuring changes in intracellular calcium in response to glutamate stimulation in transfected HEK293 cells using a FLIPR system and a calcium-sensitive dye like Fluo-4 AM.
Materials:
-
HEK293 cells expressing GluK1/GluK5 kainate receptors
-
Black-walled, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Glutamate stock solution
-
This compound stock solution
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. b. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. c. Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Preparation: a. Prepare a dilution series of this compound in HBSS in a separate 96-well compound plate. b. Prepare a glutamate solution at a concentration that elicits a submaximal response (e.g., EC80) in a separate plate or in the same compound plate.
-
FLIPR Assay: a. Place both the cell plate and the compound plate into the FLIPR instrument. b. Set the instrument to record a baseline fluorescence for a short period (e.g., 10-20 seconds). c. Program the instrument to add the this compound dilutions to the cell plate and incubate for a desired period (e.g., 5-15 minutes). d. Following the incubation, program the instrument to add the glutamate solution to all wells. e. Record the fluorescence signal for at least 60-120 seconds to capture the peak calcium influx and its subsequent decay.
-
Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition. b. Plot the percentage of inhibition of the glutamate response against the concentration of this compound to determine the IC50 value.
Figure 2: Experimental Workflow for Calcium Influx Assay. This diagram outlines the key steps involved in assessing the inhibitory effect of this compound on glutamate-induced calcium influx using a FLIPR-based assay.
Conclusion
This compound is a valuable pharmacological tool for studying the function of GluK1- and GluK5-containing kainate receptors. Its ability to selectively antagonize these receptors and consequently inhibit glutamate-induced calcium influx provides a specific means to investigate the roles of these particular receptor subtypes in neuronal signaling and pathophysiology. The experimental protocols detailed in this guide offer a framework for researchers to further characterize the effects of this compound and other novel compounds targeting kainate receptors. Further research to determine the precise IC50 of this compound on glutamate-induced calcium influx would be beneficial for a more complete quantitative understanding of its inhibitory properties.
References
The Role of GluK1 Kainate Receptor Subunits in the Spinal Cord: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The GluK1 subunit of the kainate receptor (KAR) family is a critical player in synaptic transmission and plasticity within the spinal cord, particularly in the processing of nociceptive information. Predominantly expressed in small-diameter primary afferent neurons and their terminals in the superficial dorsal horn, GluK1-containing KARs are implicated in the mechanisms of central sensitization that underlie chronic pain states. Beyond their canonical ionotropic function, these receptors exhibit metabotropic activity through G-protein coupling, adding a layer of complexity to their modulatory role. This technical guide provides a comprehensive overview of the current understanding of GluK1 function in the spinal cord, detailing its localization, physiological and pathological roles, and associated signaling pathways. Included are summaries of quantitative data, detailed experimental protocols for its study, and visual diagrams of key pathways and workflows to facilitate further research and therapeutic development.
Introduction to GluK1-Containing Kainate Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), acting on three families of ionotropic receptors: AMPA, NMDA, and kainate receptors (KARs). KARs, composed of five different subunits (GluK1-GluK5), are tetrameric ligand-gated ion channels that play distinct roles in modulating synaptic transmission and neuronal excitability.[1] The GluK1 subunit (encoded by the GRIK1 gene) is a low-affinity subunit that can form both homomeric and heteromeric receptors.[2] In the spinal cord, GluK1-containing receptors are of particular interest due to their significant involvement in pain pathways.[2] They are expressed at both presynaptic and postsynaptic sites, where they can either facilitate or inhibit neurotransmission, making them a key target for understanding and potentially treating pathological pain conditions.[3][4]
Localization of GluK1 in the Spinal Cord
The specific anatomical distribution of GluK1 subunits within the spinal cord underpins their functional role in sensory processing.
-
Dorsal Root Ganglia (DRG): GluK1 is the most prevalent KAR subunit in DRG neurons.[5] Its mRNA is primarily found in small-diameter, non-peptidergic neurons, which are typically nociceptive C-fibers.[5] Studies have shown that a high percentage of DRG neurons that respond to kainate are positive for the non-peptidergic marker IB4.[5]
-
Superficial Dorsal Horn: The central terminals of these GluK1-expressing DRG neurons terminate in the superficial laminae (I and II) of the spinal cord's dorsal horn.[6] This region is the primary site for the initial processing of nociceptive signals from the periphery.
-
Postsynaptic Neurons: GluK1 subunits are also located on the postsynaptic membranes of second-order neurons in the dorsal horn, including spinothalamic tract neurons, which project to higher brain centers involved in pain perception.[7]
Physiological and Pathophysiological Roles of GluK1
GluK1-containing KARs are involved in both baseline synaptic transmission and the plastic changes that lead to chronic pain states.
Ionotropic Function in Synaptic Transmission
Activation of postsynaptic GluK1-containing receptors contributes to the excitatory postsynaptic current (EPSC) in dorsal horn neurons following high-intensity stimulation of primary afferent fibers.[3] This suggests a role in transmitting signals from high-threshold nociceptive and thermoreceptive fibers.[8]
Presynaptic Modulation of Neurotransmitter Release
Presynaptically, GluK1-containing KARs on primary afferent terminals can modulate the release of glutamate. Activation by agonists like ATPA (a GluK1-selective agonist) has been shown to suppress evoked EPSCs in dorsal horn neurons, suggesting a negative feedback mechanism to control glutamate release.[3][7]
Role in Nociception and Central Sensitization
A significant body of evidence implicates GluK1 in pain sensitization:
-
Inflammatory Pain: In animal models of inflammatory pain, the expression of GluK1-containing KARs is increased in the dorsal horn.[2]
-
Pharmacological Blockade: Systemic or spinal administration of selective GluK1 antagonists has been shown to reduce pain hypersensitivity in models of inflammatory and neuropathic pain, such as the formalin, capsaicin, and carrageenan tests.[5]
-
Genetic Deletion: Mice lacking the GluK1 subunit exhibit significantly reduced nociceptive responses to chemical stimuli like formalin and capsaicin.[7]
Metabotropic Signaling
Beyond its function as an ion channel, GluK1 can initiate intracellular signaling cascades through a non-canonical, metabotropic pathway. This involves the activation of a pertussis toxin-sensitive G-protein, indicating a coupling to the Gαo family of G-proteins.[9] This metabotropic action can modulate ion channel activity and neurotransmitter release, contributing to the complex role of GluK1 in neuronal function.[1]
Quantitative Data on GluK1 Function
The following tables summarize key quantitative parameters related to GluK1-containing kainate receptors. It is important to note that much of the detailed kinetic data comes from studies using recombinant receptors in heterologous expression systems, which may not perfectly replicate the properties of native receptors in the complex environment of the spinal cord.
Table 1: Electrophysiological Properties of Recombinant GluK1-Containing Receptors
| Property | Agonist | Receptor Composition | Value | Reference(s) |
|---|---|---|---|---|
| Desensitization Time Constant (τ_Des_) | 10 mM Glutamate | GluK1-2a | 12.9 ± 1.0 ms | [10] |
| 10 mM Glutamate | GluK1-2a + NETO1 | 5.2 ± 0.4 ms | [10] | |
| 10 mM Glutamate | GluK1-2a + NETO2 | 172 ± 22 ms | [10] | |
| Peak Current Amplitude | 10 mM Glutamate | GluK1-2a | 415 ± 77 pA | [10] |
| 10 mM Glutamate | GluK1-2a + NETO2 | 2392 ± 396 pA | [10] | |
| I_Kainate_ / I_Glutamate_ Ratio | 1 mM Kainate / 10 mM Glutamate | GluK1-1a | 1.51 ± 0.13 | [1] |
| | 1 mM Kainate / 10 mM Glutamate | GluK1-2a | 0.56 ± 0.04 |[1] |
Table 2: Modulation of Synaptic Transmission and Neuronal Activity by GluK1
| Experimental Condition | Effect | Magnitude of Change | Reference(s) |
|---|---|---|---|
| Kainate (100 nM) on I_AHP_ in DRG neurons | Inhibition of afterhyperpolarization current | 22.7 ± 1.15% reduction | [5] |
| Kainate on I_AHP_ in GluK1-/- DRG neurons | No significant inhibition | -3.8 ± 0.9% change | [5] |
| ATPA (GluK1 agonist) on EPSCs | Suppression of DRG-dorsal horn synaptic transmission | Similar extent to 10 µM kainate | [3] |
| ACET (GluK1 antagonist) on EPSCs in PV Interneurons | Reduction in EPSC peak amplitude | Significant reduction (p < 0.001) | [11] |
| GluK1 Deletion in DRG Neurons | Effect on kainate-evoked currents | Abolished |[4] |
Signaling Pathways Involving GluK1
GluK1 subunits are involved in both rapid ionotropic signaling and slower, modulatory metabotropic signaling cascades.
Ionotropic Signaling
The canonical pathway involves the binding of glutamate, leading to a conformational change that opens the ion channel pore. In unedited (Q-form) GluK1-containing receptors, this allows the influx of Na+ and Ca2+, resulting in depolarization of the neuronal membrane and subsequent activation of voltage-gated ion channels.
Metabotropic Signaling Pathway
GluK1 has been shown to physically and functionally couple to Gαo proteins, initiating a metabotropic signaling cascade.[9] This pathway is independent of ion flux through the receptor pore and is sensitive to pertussis toxin.[5] Activation of this pathway can lead to the modulation of various downstream effectors, including protein kinase C (PKC) and voltage-gated calcium channels, ultimately influencing neuronal excitability and neurotransmitter release.[2][5]
Caption: Metabotropic signaling cascade initiated by GluK1 activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of GluK1 in the spinal cord.
Immunohistochemistry (IHC) for GluK1 Localization
This protocol is adapted from standard procedures for fluorescent IHC in rodent spinal cord tissue.[12][13][14]
1. Tissue Preparation: a. Deeply anesthetize the animal (e.g., with isoflurane or pentobarbital) and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[13] b. Dissect the spinal cord and post-fix in 4% PFA for 4-6 hours at 4°C. c. Cryoprotect the tissue by immersing it in 30% sucrose in PBS at 4°C until it sinks (24-72 hours).[12] d. Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze. e. Cut 20-40 µm thick transverse sections using a cryostat and collect them as free-floating sections in PBS.[12]
2. Immunostaining: a. Wash sections three times in PBS for 10 minutes each. b. Permeabilize and block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., PBS containing 0.3% Triton X-100 and 5% normal donkey serum).[14] c. Incubate sections with a primary antibody against GluK1 (diluted in blocking solution) for 48-72 hours at 4°C.[12] d. Wash sections three times in PBS for 10 minutes each. e. Incubate sections with a species-appropriate fluorescently-labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488, diluted 1:500 in blocking solution) for 2 hours at room temperature in the dark.[14] f. Wash sections three times in PBS for 10 minutes each. g. Mount sections onto glass slides and coverslip using an anti-fade mounting medium.
3. Imaging: a. Visualize sections using a confocal microscope. b. Acquire images of the dorsal horn, paying attention to the laminar distribution of the staining.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes recording KAR-mediated currents from dorsal horn neurons in acute spinal cord slices, adapted from established methods.[7][11][15]
1. Slice Preparation: a. Anesthetize a young rodent (P14-P21) and decapitate. b. Rapidly dissect the lumbar spinal cord in ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based artificial cerebrospinal fluid (aCSF). c. Embed the spinal cord in an agar block and cut 300-400 µm thick transverse slices using a vibratome. d. Transfer slices to a recovery chamber with oxygenated standard aCSF at 32-34°C for at least 1 hour before recording.
2. Recording: a. Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at room temperature. b. Visualize neurons in the superficial dorsal horn (Laminae I-II) using infrared differential interference contrast (IR-DIC) microscopy. c. Pull patch pipettes from borosilicate glass (3-6 MΩ resistance) and fill with an intracellular solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.3).[7] d. Obtain a gigaseal (>1 GΩ) on a target neuron and rupture the membrane to achieve whole-cell configuration. e. To isolate KAR-mediated currents, add antagonists for AMPA (e.g., GYKI 53655), NMDA (e.g., AP-5), and GABA_A (e.g., bicuculline) receptors to the bath aCSF. f. Voltage-clamp the neuron at -70 mV and apply kainate or a selective agonist (e.g., ATPA) via a puff pipette or bath application to evoke currents. g. Record and analyze the current amplitude, activation, and desensitization kinetics.
Behavioral Models of Nociception
1. Formalin Test: a. Acclimatize the mouse to a clear observation chamber for 30 minutes.[16] b. Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the hind paw.[16] c. Immediately return the animal to the chamber and record the cumulative time spent licking or biting the injected paw.[17] d. Analyze the data in two phases: the early phase (0-5 minutes post-injection), representing acute nociception, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain and central sensitization.[17][18]
2. Von Frey Test for Mechanical Allodynia: a. Place the rat or mouse in an enclosure with a wire mesh floor and allow it to acclimatize for at least 30 minutes.[19][20] b. Apply calibrated von Frey filaments of increasing force perpendicularly to the plantar surface of the hind paw until the filament just buckles.[20] c. A positive response is a sharp withdrawal, flinching, or licking of the paw. d. Use the "up-down method" to determine the 50% paw withdrawal threshold. Start with a filament near the expected threshold. If there is a response, use the next finer filament. If there is no response, use the next thicker filament.[20] e. The 50% withdrawal threshold is calculated based on the pattern of positive and negative responses.[20]
Integrated Experimental Workflow
Investigating the role of GluK1 in a spinal pain model typically follows a multi-level approach, from in vivo behavioral analysis to in vitro cellular and molecular studies.
References
- 1. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Kainate receptor subunits underlying presynaptic regulation of transmitter release in the dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]
- 6. Kainate receptors are primarily postsynaptic to SP-containing axon terminals in the trigeminal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 9. Kainate Receptor Subunits Underlying Presynaptic Regulation of Transmitter Release in the Dorsal Horn | Journal of Neuroscience [jneurosci.org]
- 10. A toll-like receptor 9 antagonist restores below-level glial glutamate transporter expression in the dorsal horn following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. Immunohistochemical labelling of spinal cord neurons involved in bladder activity [protocols.io]
- 13. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 19. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 20. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
UBP296: A Selective GluK5 Antagonist and its Profound Impact on Neuronal Plasticity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UBP296, a potent and selective antagonist of the GluK5 subunit-containing kainate receptor, and its significant impact on neuronal plasticity. The document delves into the molecular mechanisms of this compound action, its differential effects on long-term potentiation (LTP) and long-term depression (LTD) at hippocampal mossy fiber synapses, and the underlying signaling pathways. Detailed experimental protocols for assessing the effects of this compound on synaptic plasticity are provided, along with a quantitative summary of its known effects. This guide is intended to be a valuable resource for researchers and professionals in the fields of neuroscience and drug development who are investigating the roles of kainate receptors in synaptic function and dysfunction.
Introduction to this compound and Neuronal Plasticity
Neuronal plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. The two primary forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy. Glutamate receptors, including AMPA, NMDA, and kainate receptors, play crucial roles in mediating these processes.
This compound has emerged as a critical pharmacological tool for dissecting the specific roles of GluK5-containing kainate receptors in neuronal plasticity. It is a potent and selective antagonist with high affinity for receptors containing the GluK5 subunit.[1] This selectivity allows for the precise investigation of the physiological and pathological functions of this particular kainate receptor subtype.
Quantitative Data on the Effects of this compound on Neuronal Plasticity
The following tables summarize the key quantitative findings on the impact of this compound on LTP and LTD at hippocampal mossy fiber synapses.
| Parameter | Value | Experimental Conditions | Reference |
| LTP Induction | Complete Blockade | 10 µM this compound in medium containing 2 mM Ca²⁺ | [1] |
| LTP Induction | No Effect | 10 µM this compound in medium containing 4 mM Ca²⁺ | [1] |
Table 1: Effect of this compound on Mossy Fiber Long-Term Potentiation (LTP)
| Phenomenon | Observation | Experimental Conditions |
| LTD to LTP Conversion | In the presence of this compound, low-frequency stimulation that normally induces LTD results in the induction of LTP. | Specific concentration of this compound and detailed stimulation parameters are not fully detailed in the currently available literature. |
Table 2: Qualitative Impact of this compound on Long-Term Depression (LTD)
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on neuronal plasticity in hippocampal slices.
Preparation of Acute Hippocampal Slices
A detailed protocol for the preparation of acute hippocampal slices for electrophysiology can be found in various publications.[2][3][4][5] The general steps are as follows:
-
Anesthesia and Decapitation: Anesthetize a rodent (e.g., Wistar rat) with an appropriate anesthetic and perform decapitation.
-
Brain Extraction and Slicing: Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of a typical cutting aCSF is (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH₂PO₄, 26 NaHCO₃, 10 Dextrose, 3 MgCl₂, and 1 CaCl₂.
-
Vibratome Sectioning: Cut coronal or sagittal slices (typically 300-400 µm thick) containing the hippocampus using a vibratome.
-
Incubation and Recovery: Transfer the slices to an incubation chamber containing standard aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Dextrose, 1.3 MgCl₂, and 2.5 CaCl₂) bubbled with 95% O₂/5% CO₂ at 32-34°C for at least 1 hour before recording.
Electrophysiological Recording of Synaptic Plasticity
-
Slice Placement: Place a recovered hippocampal slice in a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate.
-
Electrode Placement: Position a stimulating electrode in the mossy fiber pathway and a recording electrode in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.[6]
-
LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, for example, 900 pulses at 1 Hz.
-
Drug Application: To study the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10 µM) for a specified period before and during the induction protocol.
-
Data Analysis: Monitor the fEPSP slope or amplitude for at least 60 minutes post-induction and normalize the data to the pre-induction baseline.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on neuronal plasticity by blocking the activation of GluK5-containing kainate receptors. The downstream signaling pathways are complex and can lead to opposing forms of plasticity depending on the cellular context and stimulation patterns.
GluK5-Mediated Long-Term Depression (LTD)
Recent evidence suggests a crucial role for Calcium/Calmodulin-dependent protein kinase II (CaMKII) in the plasticity of kainate receptors. Activation of postsynaptic GluK5-containing receptors can lead to an influx of Ca²⁺, which in turn activates CaMKII.[7][8] Phosphorylation of the GluK5 subunit by CaMKII can lead to the lateral diffusion of the receptor away from the synapse, resulting in a long-term depression of kainate receptor-mediated synaptic transmission.[7][8]
Caption: Signaling pathway for GluK5-mediated LTD.
This compound and the Modulation of LTP/LTD
The complete blockade of mossy fiber LTP by this compound in the presence of 2 mM extracellular Ca²⁺ suggests that GluK5-containing kainate receptors are essential for this form of plasticity under these specific ionic conditions.[1] The lack of effect at 4 mM Ca²⁺ indicates that alternative, GluK5-independent pathways for LTP induction can be engaged at higher calcium concentrations.
The conversion of LTD to LTP in the presence of this compound is a fascinating phenomenon that suggests a complex interplay between different plasticity mechanisms. One hypothesis is that under normal conditions, low-frequency stimulation activates both LTD- and LTP-inducing pathways, with the LTD pathway being dominant. By blocking the GluK5-mediated LTD pathway with this compound, the underlying LTP pathway may be unmasked.
Caption: Logical relationship of this compound in modulating LTD to LTP.
Discussion and Future Directions
This compound has proven to be an invaluable tool for elucidating the role of GluK5-containing kainate receptors in synaptic plasticity. The findings that it can completely block mossy fiber LTP under specific conditions and convert LTD into LTP highlight the critical and complex role of this receptor subtype in bidirectional synaptic modulation.
However, several questions remain. The precise molecular mechanisms underlying the LTD-to-LTP switch in the presence of this compound require further investigation. Dose-response studies are needed to fully characterize the potency and efficacy of this compound in modulating both LTP and LTD. Furthermore, the controversy regarding the relative contributions of GluK5 and GluK6 subunits to mossy fiber plasticity warrants further exploration, potentially through the use of combined pharmacological and genetic approaches.
Future research utilizing this compound will undoubtedly continue to provide valuable insights into the intricate mechanisms governing learning and memory and may pave the way for the development of novel therapeutic strategies for neurological and psychiatric disorders associated with aberrant synaptic plasticity.
Conclusion
This compound is a selective and potent antagonist of GluK5-containing kainate receptors that has a profound and multifaceted impact on neuronal plasticity. Its ability to block LTP and convert LTD to LTP at hippocampal mossy fiber synapses underscores the critical role of GluK5 in the bidirectional control of synaptic strength. This technical guide provides a foundation for researchers and drug development professionals to understand and further investigate the role of this compound and GluK5 receptors in the complex landscape of neuronal function.
References
- 1. Characterisation of this compound: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute slice preparation for electrophysiology increases spine numbers equivalently in the male and female juvenile hippocampus: a DiI labeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hippocampal slice preparation for electrophysiology [protocols.io]
- 4. genes2cognition.org [genes2cognition.org]
- 5. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metaplasticity of Mossy Fiber Synaptic Transmission Involves Altered Release Probability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CaMKII-dependent phosphorylation of GluK5 mediates plasticity of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CaMKII-dependent phosphorylation of GluK5 mediates plasticity of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
UBP296: A Technical Guide to its Application in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP296 is a potent and selective competitive antagonist of kainate receptors containing the GluK1 (formerly GluR5) and GluK3 subunits. Its high selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of these specific kainate receptor subtypes in the central nervous system. This technical guide provides an in-depth overview of the basic research applications of this compound in neuroscience, with a focus on its use in studying synaptic transmission, plasticity, and its potential in models of neurological disorders.
Mechanism of Action
This compound is a willardiine derivative that acts as a competitive antagonist at the glutamate binding site of GluK1- and GluK3-containing kainate receptors. By binding to these receptors, this compound prevents their activation by the endogenous ligand glutamate, thereby inhibiting the influx of ions and subsequent downstream signaling cascades. This selective antagonism allows researchers to isolate and study the specific contributions of GluK1 and GluK3 receptor subtypes to neuronal function.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing key parameters for its use in experimental settings.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor Subunit | Parameter | Value | Species | Assay Type | Reference |
| GluK1 (GluR5) | Apparent Kd | 1.09 µM | Recombinant hGluK1 | Radioligand Binding | [1] |
| GluK5 | IC50 | 3.5 ± 1.5 µM | Recombinant | Functional Assay | [2] |
| GluK6/GluK2 | IC50 | >100 µM | Rat | Radioligand Displacement | [3] |
| AMPA Receptors | Selectivity | ~90-fold lower affinity than for GluK1 | Recombinant | Functional Assay | [1] |
| NMDA Receptors | Activity | Little to no action | Not Specified | Not Specified | [1] |
| Group I mGluRs | Activity | Little to no action | Not Specified | Not Specified | [1] |
Table 2: Functional Effects of this compound in Electrophysiological Studies
| Preparation | Effect | Concentration | Notes | Reference |
| Rat Hippocampal Slices | Reversible blockade of ATPA-induced depression of synaptic transmission | Subthreshold for affecting AMPA receptors | ATPA is a selective GluK1 agonist. | [3] |
| Rat Hippocampal Slices (Mossy Fibers) | Complete blockade of Long-Term Potentiation (LTP) induction | Not specified, but effective in 2 mM Ca2+ | The effect was dependent on the extracellular calcium concentration. | [3] |
| Rat Basolateral Amygdala Neurons | Inhibition of ATPA-evoked currents | 10 µM and 100 µM | Dose-dependent inhibition observed. | [4] |
Key Experimental Protocols
This section provides detailed methodologies for cornerstone experiments utilizing this compound.
Electrophysiological Recording in Acute Hippocampal Slices
This protocol is adapted from methodologies used to study the effects of this compound on synaptic plasticity, such as mossy fiber LTP.
a. Slice Preparation:
-
Anesthetize a young adult rat (e.g., P21-P35 Wistar) with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 D-glucose.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated ACSF at 32-34°C for at least 1 hour to recover before recording.
b. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF at 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the dentate gyrus to activate the mossy fibers.
-
Place a recording electrode (filled with ACSF for field recordings or an appropriate internal solution for whole-cell recordings) in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs) or excitatory postsynaptic currents (EPSCs).
-
Establish a stable baseline recording for at least 20 minutes.
c. Induction of Mossy Fiber LTP and Application of this compound:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains at 100 Hz, with a 10-second inter-train interval).
-
To study the effect of this compound, bath-apply the compound at the desired concentration (e.g., 10 µM) for at least 20 minutes before HFS.
-
Continue recording for at least 60 minutes post-HFS to assess the induction and maintenance of LTP.
-
A washout period can be included to test for the reversibility of the this compound effect.
Radioligand Binding Assay for Kainate Receptors
This protocol outlines a general procedure for competitive binding assays to determine the affinity of compounds like this compound for kainate receptors.
a. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or hippocampus) or cells expressing the kainate receptor subunit of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, add the membrane preparation (50-100 µg of protein).
-
Add a fixed concentration of a radiolabeled kainate receptor ligand (e.g., [3H]kainate).
-
Add varying concentrations of the unlabeled competitor compound (this compound).
-
For non-specific binding, add a high concentration of a non-radiolabeled standard ligand (e.g., 100 µM L-glutamate or kainate).
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations: Signaling Pathways and Workflows
Mossy Fiber Long-Term Potentiation Signaling Pathway
The following diagram illustrates the proposed signaling cascade involved in the induction of mossy fiber LTP, highlighting the role of presynaptic kainate receptors and the point of intervention for this compound.
Caption: Signaling cascade in mossy fiber LTP induction, showing this compound's antagonism of presynaptic kainate receptors.
Experimental Workflow for Investigating this compound's Effect on LTP
This diagram outlines the logical flow of an electrophysiology experiment designed to test the impact of this compound on long-term potentiation.
Caption: Workflow for assessing this compound's impact on LTP in hippocampal slices.
Applications in Neurological Disorder Models
The selective antagonism of GluK1-containing kainate receptors by this compound makes it a valuable tool for investigating the role of these receptors in various neurological and psychiatric conditions.
-
Epilepsy: Given that kainate itself is a potent convulsant used to induce seizures in animal models, antagonists like this compound are critical for dissecting the contribution of specific kainate receptor subtypes to epileptogenesis and seizure propagation. Studies have suggested that selective GluK1 antagonists can prevent epileptic activity in certain models.
-
Neuropathic Pain: Kainate receptors are expressed in sensory pathways and have been implicated in the modulation of pain signals. This compound can be used to explore the potential of targeting GluK1 receptors for the development of novel analgesics for neuropathic pain.
While in vivo studies with this compound are less documented than in vitro applications, the general approach would involve systemic or local administration in rodent models of these disorders, followed by behavioral assessments and/or electrophysiological recordings to determine the compound's efficacy.
Conclusion
This compound stands out as a highly selective and potent antagonist for GluK1 and GluK3-containing kainate receptors. Its utility in basic neuroscience research is well-established, particularly in the investigation of synaptic plasticity mechanisms at the mossy fiber synapse. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound by researchers aiming to further unravel the complex roles of specific kainate receptor subtypes in brain function and disease. As our understanding of the nuanced roles of different glutamate receptor subunits grows, tools like this compound will continue to be indispensable for the development of targeted therapeutics for a range of neurological disorders.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Characterisation of this compound: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presynaptic kainate receptors at hippocampal mossy fiber synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kainate receptors presynaptically downregulate GABAergic inhibition in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UBP296-mediated Inhibition of Long-Term Potentiation in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP296 is a potent and selective antagonist of GluK1 (formerly GluR5) subunit-containing kainate receptors.[1][2] Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is a widely studied cellular mechanism underlying learning and memory. At the hippocampal mossy fiber-CA3 synapse, a form of LTP that is independent of NMDA receptor activation can be induced.[3][4] Evidence suggests that presynaptic kainate receptors, specifically those containing the GluK1 subunit, play a crucial role in the induction of this form of LTP.[1][5] this compound serves as a valuable pharmacological tool to investigate the role of GluK1-containing kainate receptors in mossy fiber LTP and to explore potential therapeutic interventions targeting this pathway. These application notes provide a comprehensive protocol for utilizing this compound to inhibit LTP in acute hippocampal slices.
Data Presentation
The following table summarizes the available quantitative data on the efficacy of this compound in inhibiting mossy fiber LTP. Further concentration-response studies are recommended to establish a more detailed profile.
| Concentration of this compound | Extracellular Ca2+ Concentration | Effect on Mossy Fiber LTP | Reference |
| Not Specified | 2 mM | Complete block of induction | (More et al., 2004) |
| Not Specified | 4 mM | No block of induction | (More et al., 2004) |
Experimental Protocols
This protocol outlines the procedure for preparing acute hippocampal slices and performing extracellular field potential recordings to assess the inhibitory effect of this compound on mossy fiber LTP.
Materials
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO or NaOH) and dilute to the final desired concentration in artificial cerebrospinal fluid (aCSF).
-
Animals: Male Wistar rats or C57BL/6 mice (6-10 weeks old).
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2.0 CaCl2, 1.0 MgSO4, 10 D-glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2 (carbogen).
-
Dissection Tools: Surgical scissors, forceps, and a vibratome.
-
Recording Equipment: Slice chamber, perfusion system, stimulating and recording electrodes, amplifier, digitizer, and data acquisition software.
Procedure
-
Preparation of Hippocampal Slices:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogenated aCSF.
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.[6][7]
-
Transfer the slices to an interface or submerged recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
Allow slices to equilibrate at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Place a stimulating electrode in the dentate gyrus to activate the mossy fibers.
-
Position a recording electrode in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit an fEPSP amplitude that is 30-50% of the maximum response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Application of this compound:
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Allow the slice to perfuse with the this compound-containing aCSF for at least 20-30 minutes to ensure complete equilibration before inducing LTP.
-
Continue to monitor the baseline fEPSP to assess any acute effects of this compound on basal synaptic transmission.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A typical protocol for mossy fiber LTP is a single train of 100 Hz for 1 second, or multiple trains.[6]
-
Ensure that the NMDA receptor antagonist D-AP5 (50 µM) is included in the aCSF to isolate NMDA receptor-independent LTP.
-
-
Post-HFS Recording and Washout:
-
Continue recording fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP in the presence of this compound.
-
To test for the reversibility of the this compound effect, switch the perfusion back to the control aCSF (without this compound).
-
Continue recording for an extended period (e.g., 60-120 minutes) to observe any recovery of LTP induction capacity in a subsequent HFS application to a naive pathway.
-
-
Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the magnitude of LTP (percentage increase in fEPSP slope 50-60 minutes post-HFS) in control slices (no this compound) versus this compound-treated slices.
-
Visualizations
Caption: Proposed signaling pathway of mossy fiber LTP and its inhibition by this compound.
Caption: Experimental workflow for investigating this compound's effect on LTP.
Troubleshooting
-
No Stable Baseline: Ensure proper slice health, adequate oxygenation of aCSF, and stable temperature and perfusion rate. Check the integrity of the electrodes.
-
Failure to Induce LTP in Control Slices: Verify the viability of the hippocampal slices. Check the parameters of the high-frequency stimulation protocol (intensity, duration, frequency). Ensure the stimulating electrode is correctly positioned to activate mossy fibers.
-
High Variability Between Slices: Maintain consistency in slice preparation, recovery time, and recording conditions. Use animals of a similar age and strain.
-
Incomplete Washout of this compound: The reversibility of this compound's effect may be slow. Extend the washout period and/or test LTP induction in a separate, naive synaptic pathway within the same slice after washout.
References
- 1. Presynaptic kainate receptors impart an associative property to hippocampal mossy fiber long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presynaptic kainate receptors impart an associative property to hippocampal mossy fiber long-term potentiation [ouci.dntb.gov.ua]
- 3. Impairment of Mossy Fiber Long-Term Potentiation and Associative Learning in Pituitary Adenylate Cyclase Activating Polypeptide Type I Receptor-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presynaptic long-term depression at the hippocampal mossy fiber-CA3 synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Long-Term Potentiation of Mossy Fiber Feedforward Inhibition of CA3 Pyramidal Cells Maintains E/I Balance in Epilepsy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late phase of long-term potentiation in the mossy fiber-CA3 hippocampal pathway is critically dependent on metalloproteinases activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording with UBP296
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP296 is a potent and selective antagonist for kainate receptors containing the GluK1 (formerly GluR5) subunit. Its high selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of GluK1-containing kainate receptors in the central nervous system. These application notes provide detailed protocols for the use of this compound in electrophysiological studies, specifically whole-cell patch-clamp and extracellular field potential recordings, to investigate synaptic transmission and plasticity.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of kainate receptors that incorporate the GluK1 subunit. It displays approximately 90-fold selectivity for GluK1-containing receptors over AMPA receptors and other kainate receptor subunit combinations such as hGluK2 and GluK2/GluK5. This compound has been demonstrated to reversibly block ATPA-induced depression of synaptic transmission and to completely inhibit the induction of mossy fiber long-term potentiation (LTP) in rat hippocampal slices, providing evidence for the involvement of GluK1-containing kainate receptors in these processes.[1]
Data Presentation
This compound Antagonist Profile
| Parameter | Value | Receptor/System | Reference |
| Apparent KD | 1.09 µM | GluK1 (GluR5) subunit-containing kainate receptors | |
| IC50 | >100 µM | Rat GluK6, GluK2, or GluK6/GluK2 receptors | [1] |
Electrophysiological Effects of this compound
| Experimental Model | Recording Type | This compound Concentration | Observed Effect | Reference |
| Rat Hippocampal Slices | Field Potential Recording | 10 µM | Reversible block of ATPA-induced depression of synaptic transmission | [1] |
| Rat Hippocampal Slices | Field Potential Recording | 10 µM | Complete block of mossy fiber LTP induction (in 2 mM Ca²⁺) | [1] |
| Human Embryonic Kidney (HEK293) cells expressing human kainate receptor subunits | Calcium Imaging | Not specified | Selective depression of glutamate-induced calcium influx in cells containing GluK5 | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol describes the application of this compound to study its effect on excitatory postsynaptic currents (EPSCs) in neurons from acute brain slices.
1. Brain Slice Preparation: a. Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines. b. Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) NMDG-based or sucrose-based slicing solution. c. Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution. d. Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂ at 32-34°C for at least 30 minutes, then maintain at room temperature.
2. Recording Setup: a. Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min. b. Visualize neurons using differential interference contrast (DIC) optics. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution. d. The intracellular solution composition can be varied depending on the experimental goals. A typical potassium-based solution for recording EPSCs contains (in mM): 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 phosphocreatine-Na₂, 4 MgATP, and 0.3 Na₂-GTP. Adjust pH to 7.3 and osmolarity to 285-290 mOsm.
3. Whole-Cell Recording and this compound Application: a. Obtain a gigaseal (>1 GΩ) on the soma of a target neuron and establish the whole-cell configuration. b. Clamp the neuron at a holding potential of -70 mV to record spontaneous or evoked EPSCs. c. Record a stable baseline of synaptic activity for at least 5-10 minutes. d. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or NaOH solution, see product datasheet for solubility). e. Dilute the this compound stock solution in aCSF to the final desired concentration (e.g., 1-10 µM). f. Apply this compound to the slice by switching the perfusion to the this compound-containing aCSF. g. Record the synaptic activity in the presence of this compound for 10-20 minutes or until a stable effect is observed. h. To test for reversibility, wash out the drug by perfusing with normal aCSF for at least 20 minutes.
4. Data Analysis: a. Analyze changes in the amplitude and frequency of spontaneous/miniature EPSCs or the amplitude of evoked EPSCs before, during, and after this compound application.
Protocol 2: Extracellular Field Potential Recording in Brain Slices
This protocol outlines the use of this compound to investigate its effect on long-term potentiation (LTP) at the mossy fiber-CA3 synapse in the hippocampus.
1. Brain Slice and Recording Setup: a. Prepare hippocampal slices as described in Protocol 1. b. Place a slice in the recording chamber and perfuse with oxygenated aCSF. c. Position a stimulating electrode in the dentate gyrus to activate the mossy fibers. d. Place a recording electrode in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).
2. Baseline Recording and LTP Induction: a. Deliver baseline stimuli (e.g., single pulses every 30 seconds) at an intensity that evokes an fEPSP of 30-40% of the maximal response. b. Record a stable baseline for at least 20 minutes. c. To induce LTP, apply a high-frequency stimulation (HFS) protocol (e.g., a single train of 100 Hz for 1 second).
3. This compound Application: a. To test the effect of this compound on LTP induction, perfuse the slice with this compound (e.g., 10 µM) for at least 20 minutes prior to and during the HFS protocol. b. Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude of LTP. c. In a control group of slices, perform the same experiment with vehicle-containing aCSF.
4. Data Analysis: a. Measure the slope of the fEPSP. b. Normalize the fEPSP slope to the average baseline value. c. Compare the magnitude of LTP (the percentage increase in fEPSP slope 60 minutes post-HFS) between the control and this compound-treated groups.
Visualizations
Caption: Signaling pathway of GluK1-containing kainate receptors.
Caption: Experimental workflow for investigating this compound effects.
References
Preparing UBP296 Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP296 is a potent and selective antagonist of kainate receptors, specifically those containing the GluK1 (formerly GluR5) subunit.[1][2] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of these receptors in the central nervous system. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in a variety of in vitro experiments, ensuring accurate and reproducible results.
This compound Properties and Solubility
Proper preparation of a this compound stock solution begins with an understanding of its chemical and physical properties. This information is crucial for selecting the appropriate solvent and storage conditions.
| Property | Value | Source |
| Chemical Name | (RS)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione | [1][3] |
| Molecular Formula | C₁₅H₁₅N₃O₆ | [1][3] |
| Molecular Weight | 333.3 g/mol | [1][3] |
| Purity | ≥98% | [1][2] |
| Solubility | Soluble to 10 mM in DMSOSoluble to 10 mM in 1 eq. NaOH (with gentle warming) | [1] |
| Appearance | Solid powder | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic molecules for in vitro assays. It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Pre-weighing this compound: In a controlled environment, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.33 mg of this compound (Molecular Weight = 333.3 g/mol ).
-
Solvent Addition: Add the calculated amount of this compound powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 3.33 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming (e.g., to 37°C) can be applied. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in sterile cryogenic vials or microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). When retrieving an aliquot for use, allow it to thaw completely and come to room temperature before opening to minimize condensation.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
When preparing working solutions for cell-based assays, it is critical to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%).
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, perform a serial dilution. For example, prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to your cell culture medium or buffer.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. Always add the this compound solution to the medium and mix gently.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the experimental conditions.
Signaling Pathway and Experimental Workflow
This compound acts as a selective antagonist at GluK1/GluK5-containing kainate receptors. By blocking the binding of the endogenous ligand, glutamate, this compound inhibits ion influx and subsequent downstream signaling cascades.
References
Optimal Concentration of UBP296 for Blocking Synaptic Transmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing UBP296, a potent and selective antagonist of kainate receptors, to block synaptic transmission. Detailed protocols for the preparation and application of this compound in electrophysiological experiments, specifically in acute brain slices, are outlined. This document summarizes the effective concentration range of this compound for inhibiting kainate receptor-mediated activity and provides a step-by-step methodology to ensure reproducible and accurate results in your research.
Introduction
This compound is a selective antagonist of ionotropic glutamate receptors of the kainate subtype, demonstrating high potency for GluK5-containing receptors.[1] Its selectivity makes it a valuable pharmacological tool for isolating and studying the physiological and pathophysiological roles of kainate receptors in the central nervous system. One of the key applications of this compound is the blockade of specific components of excitatory synaptic transmission and the inhibition of synaptic plasticity, such as long-term potentiation (LTP) at mossy fiber synapses in the hippocampus.[1] Understanding the optimal working concentration and proper application of this compound is critical for designing experiments to elucidate the function of kainate receptors in neural circuits.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of kainate receptors. By binding to these receptors, it prevents their activation by the endogenous ligand glutamate, thereby inhibiting the influx of ions and the subsequent depolarization of the postsynaptic membrane. The primary targets of this compound are kainate receptors containing the GluK5 subunit, and it also shows activity at GluK1-containing receptors.[1] It displays significantly lower affinity for AMPA and NMDA receptors, allowing for the specific blockade of kainate receptor-mediated signaling.[1]
Quantitative Data Summary
The optimal concentration of this compound for blocking synaptic transmission can vary depending on the specific experimental preparation and the targeted kainate receptor subtype population. The following table summarizes the effective concentrations of this compound reported in the literature.
| Compound | Receptor Target | Experimental Model | Agonist | Effective Concentration | Observed Effect |
| This compound | GluK5-containing kainate receptors | Rat hippocampal slices | ATPA | Sub-micromolar to low micromolar | Reversible blockade of ATPA-induced depression of synaptic transmission.[1] |
| This compound | Kainate Receptors | Rat hippocampal mossy fiber synapse | Endogenous Glutamate | Not explicitly stated | Complete blockade of LTP induction.[1] |
| This compound | Recombinant human GluK5 | HEK293 cells | Glutamate | IC₅₀ = 3.5 ± 1.5 µM | Inhibition of glutamate-induced calcium influx. |
| This compound | Recombinant human GluK5/GluK6 | HEK293 cells | Glutamate | IC₅₀ = 4.0 ± 0.7 µM | Inhibition of glutamate-induced calcium influx. |
| This compound | Recombinant human GluK5/GluK2 | HEK293 cells | Glutamate | IC₅₀ = 7.0 ± 5.1 µM | Inhibition of glutamate-induced calcium influx. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.
-
Stock Concentration : Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.33 mg of this compound (MW: 333.3 g/mol ) in 1 ml of DMSO.
-
Solubilization : Vortex the solution for several minutes to ensure the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in solubilization.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol for Blocking Synaptic Transmission in Acute Hippocampal Slices
This protocol describes the application of this compound to block kainate receptor-mediated synaptic transmission in acute rodent hippocampal slices during electrophysiological recordings.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution (10 mM in DMSO)
-
Electrophysiology recording setup (amplifier, digitizer, recording chamber, electrodes)
-
Brain slice preparation equipment (vibratome, dissection tools)
Procedure:
-
Slice Preparation : Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery : Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording Setup : Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
Baseline Recording : Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 10-20 minutes.
-
Preparation of Working Solution : Prepare the final working concentration of this compound by diluting the 10 mM stock solution into the aCSF immediately before application. For a final concentration of 10 µM, add 1 µl of the 10 mM stock solution to 1 L of aCSF. Ensure the final concentration of DMSO is below 0.1% to avoid solvent effects.
-
Application of this compound : Switch the perfusion to the aCSF containing the desired concentration of this compound. A concentration in the range of 1-10 µM is a good starting point for blocking kainate receptor-mediated responses.
-
Monitoring the Blockade : Continuously monitor the synaptic response. The effect of this compound should be apparent within 10-15 minutes of application, depending on the perfusion rate and the thickness of the slice.
-
Washout : To test for the reversibility of the blockade, switch the perfusion back to the control aCSF (without this compound). A partial or full recovery of the synaptic response should be observed after a washout period of 20-30 minutes.
Troubleshooting and Considerations
-
Solubility : Ensure that this compound is fully dissolved in DMSO before preparing the final working solution to avoid precipitation in the aCSF.
-
Concentration : The optimal concentration of this compound may need to be determined empirically for each specific experimental setup. It is advisable to perform a dose-response curve to identify the most effective concentration with the fewest off-target effects.
-
Selectivity : While this compound is highly selective for GluK5-containing kainate receptors, at higher concentrations, it may have effects on other receptors. It is important to use the lowest effective concentration to maintain selectivity.
-
Reversibility : The washout of this compound can be slow. A prolonged washout period may be necessary to observe the full recovery of synaptic transmission.
By following these guidelines and protocols, researchers can effectively utilize this compound as a selective tool to investigate the role of kainate receptors in synaptic transmission and plasticity.
References
Application Notes and Protocols for UBP296 in Primary Neuronal Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP296 is a potent and selective antagonist of kainate receptors containing the GluK1 (formerly GluR5) subunit.[1][2] It exhibits high selectivity for GluK1-containing receptors over AMPA receptors and other kainate receptor subunits, making it a valuable pharmacological tool for investigating the physiological and pathological roles of GluK1 in the central nervous system.[1][3][4] These application notes provide detailed protocols for utilizing this compound in primary neuronal cell culture assays to study synaptic plasticity, neuroprotection, and excitotoxicity.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of GluK1-containing kainate receptors.[2][5] Kainate receptors are ionotropic glutamate receptors that, upon activation, primarily conduct Na+ and K+ ions, leading to membrane depolarization.[6] Some kainate receptor assemblies, particularly those containing the unedited GluK1(Q) subunit, also exhibit permeability to Ca2+.[5] In addition to their ionotropic function, GluK1-containing kainate receptors can also signal through a metabotropic pathway by coupling to G-proteins, influencing downstream signaling cascades independent of ion flux.[7] this compound, by blocking the activation of GluK1-containing receptors, can inhibit both their ionotropic and metabotropic functions.
Data Presentation
| Parameter | Value | Reference |
| Target | GluK1 (GluR5) subunit-containing kainate receptors | [1][2] |
| Action | Selective Antagonist | [1][2] |
| Apparent KD | 1.09 µM | [1] |
| Selectivity | ~90-fold selective over AMPA receptors | [1] |
| Molecular Weight | 333.3 g/mol | [1] |
| Solubility | Soluble to 10 mM in 1eq. NaOH with gentle warming and to 10 mM in DMSO | [1] |
| Storage | Store at room temperature | [1] |
Signaling Pathways and Experimental Workflows
// Nodes Glutamate [label="Glutamate", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GluK1 [label="GluK1 Kainate\nReceptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5, height=1]; IonChannel [label="Ion Channel\n(Na+, K+, Ca2+)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; GProtein [label="G-protein", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Depolarization [label="Membrane\nDepolarization", fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; CaInflux [label="Ca2+ Influx", fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; SecondMessengers [label="Second\nMessengers", fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; NeuronalActivity [label="Neuronal\nActivity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SynapticPlasticity [label="Synaptic\nPlasticity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Excitotoxicity [label="Excitotoxicity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Glutamate -> GluK1 [label="Activates"]; this compound -> GluK1 [label="Blocks", arrowhead=tee, color="#EA4335"]; GluK1 -> IonChannel [label="Ionotropic\nSignaling"]; GluK1 -> GProtein [label="Metabotropic\nSignaling"]; IonChannel -> Depolarization; IonChannel -> CaInflux; GProtein -> SecondMessengers; Depolarization -> NeuronalActivity; CaInflux -> SynapticPlasticity; CaInflux -> Excitotoxicity; SecondMessengers -> SynapticPlasticity; } .dot Caption: this compound blocks GluK1 kainate receptor signaling.
Experimental Protocols
Protocol 1: Primary Neuronal Culture Preparation
This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor (e.g., Ovomucoid)
-
Neuronal plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Culture plates/coverslips coated with Poly-D-Lysine or Poly-L-ornithine and laminin
-
Sterile dissection tools
Procedure:
-
Tissue Dissection: Euthanize pregnant dam and dissect E18 pups. Isolate cortices or hippocampi in ice-cold dissection medium.
-
Enzymatic Digestion: Transfer tissue to the enzyme solution and incubate according to the manufacturer's instructions (e.g., 37°C for 15-30 minutes).
-
Inhibition and Dissociation: Stop the digestion with the enzyme inhibitor. Gently triturate the tissue with fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed neuronal plating medium, and count the viable cells. Plate the neurons at the desired density (e.g., 1.5 x 10^5 cells/cm²) on coated culture vessels.
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 14.
Protocol 2: Neuroprotection Assay Against Kainate-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect primary neurons from cell death induced by the kainate receptor agonist, kainic acid.
Materials:
-
Mature primary neuronal cultures (DIV 10-14)
-
This compound stock solution (in DMSO or NaOH)
-
Kainic acid stock solution (in water or PBS)
-
Cell viability assay reagents (e.g., LDH cytotoxicity assay kit, MTT assay, or live/dead staining)
Procedure:
-
Pre-treatment with this compound: Prepare working concentrations of this compound in neuronal culture medium. A suggested starting concentration range is 1-10 µM. Replace the culture medium with the this compound-containing medium or a vehicle control and incubate for 1-2 hours.
-
Induction of Excitotoxicity: Add kainic acid to the cultures to a final concentration that induces significant cell death (e.g., 50-100 µM; the optimal concentration should be determined empirically for your specific culture system).[8]
-
Incubation: Co-incubate the neurons with this compound and kainic acid for 24 hours.
-
Assessment of Cell Viability: Measure cell viability using a preferred method. For the LDH assay, collect the culture supernatant to measure released LDH. For MTT or live/dead staining, follow the manufacturer's protocols.
-
Data Analysis: Normalize the viability data to the vehicle-treated control group. Compare the viability of neurons treated with kainic acid alone to those pre-treated with this compound.
Protocol 3: Assessment of Synaptic Plasticity (Chemical LTP Model)
This protocol describes a method to induce a form of long-term potentiation (LTP) chemically in primary neuronal cultures and to assess the effect of this compound on this process.
Materials:
-
Mature primary neuronal cultures (DIV 14-21)
-
This compound stock solution
-
Chemical LTP (cLTP) solution (e.g., containing glycine, bicuculline, and strychnine in a low-magnesium buffer)
-
Fixation and permeabilization solutions
-
Primary antibodies against synaptic markers (e.g., PSD-95, Synapsin-1)
-
Fluorescently labeled secondary antibodies
-
Imaging system (confocal or high-content microscope)
Procedure:
-
Pre-treatment with this compound: Pre-incubate the neuronal cultures with this compound (suggested starting concentration: 10 µM) or vehicle for 1-2 hours.
-
Induction of cLTP: Replace the medium with the cLTP solution and incubate for 10-15 minutes.
-
Wash and Recovery: Wash the cultures with pre-warmed culture medium and return them to the incubator for 30-60 minutes to allow for the expression of plasticity-related changes.
-
Immunocytochemistry: Fix the cells, permeabilize them, and block non-specific antibody binding. Incubate with primary antibodies against pre- and post-synaptic markers, followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Acquire images of the stained neurons. Quantify the number, size, and intensity of synaptic puncta to assess changes in synaptic strength and density. Compare the results between control, cLTP-treated, and this compound + cLTP-treated groups.
Conclusion
This compound is a critical tool for dissecting the roles of GluK1-containing kainate receptors in neuronal function and pathology. The protocols provided here offer a framework for investigating its effects on neuroprotection and synaptic plasticity in primary neuronal cultures. Researchers should note that optimal concentrations of this compound and other reagents, as well as incubation times, may need to be determined empirically for their specific experimental conditions and neuronal culture systems.
References
- 1. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Studies of Neuronal Networks and Synaptic Plasticity in Invertebrates and in Mammals Using Multielectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutamate-induced calcium transient triggers delayed calcium overload and neurotoxicity in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GluK1 kainate receptors are necessary for functional maturation of parvalbumin interneurons regulating amygdala circuit function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microinjection of UBP296 for Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP296 is a potent and selective antagonist of kainate receptors, with a particular affinity for those containing the GluK1 (formerly GluR5) and GluK5 subunits. Kainate receptors are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. Their modulation has been implicated in various neurological and psychiatric conditions. The targeted delivery of this compound into specific brain regions via in vivo microinjection allows for the precise investigation of the role of GluK1 and GluK5-containing kainate receptors in modulating complex behaviors. These application notes provide detailed protocols for the in vivo microinjection of this compound and for subsequent behavioral analyses, based on findings from studies on selective kainate receptor antagonists and knockout models.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the glutamate binding site of kainate receptors. By selectively blocking GluK1 and GluK5 subunit-containing receptors, this compound can be used to dissect the specific contributions of these subunits to neuronal signaling and behavior. The signaling cascade initiated by kainate receptor activation involves the influx of Na+ and Ca2+ ions, leading to neuronal depolarization and the activation of various downstream signaling pathways.
Kainate receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Table 1: Expected Effects of this compound Microinjection on Anxiety-Like Behavior in the Elevated Plus Maze (EPM) (Based on studies of GluK5 knockout mice and the GluK5 antagonist LY382884)
| Brain Region of Microinjection | This compound Dose (nmol) | Change in Time Spent in Open Arms | Change in Total Arm Entries | Supporting Evidence |
| Basolateral Amygdala (BLA) | 0.1 - 1.0 | Decrease | No significant change | Local injection of a GluK5 antagonist in the BLA increases anxiety-like behavior.[1] |
| Hippocampus (Dorsal) | 0.1 - 1.0 | No significant change / slight decrease | No significant change | GluK5 knockout mice show no significant change in anxiety-like behavior in some studies.[2] |
Table 2: Expected Effects of this compound Microinjection on Learning and Memory in the Morris Water Maze (MWM) (Based on studies of GluK5 knockout mice)
| Brain Region of Microinjection | This compound Dose (nmol) | Change in Escape Latency | Change in Time Spent in Target Quadrant | Supporting Evidence |
| Hippocampus (Dorsal) | 0.1 - 1.0 | Decrease (Improved Performance) | Increase (Improved Memory) | GluK5 knockout mice show enhanced contextual memory.[2] |
Table 3: Expected Effects of this compound Microinjection on Locomotor Activity in the Open Field Test (OFT) (Based on studies of GluK1 knockout mice)
| Brain Region of Microinjection | This compound Dose (nmol) | Change in Total Distance Traveled | Change in Rearing Frequency | Supporting Evidence |
| Amygdala | 0.1 - 1.0 | Increase | Increase | GluK1 knockout in parvalbumin interneurons leads to hyperactivity.[3] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery and Cannula Implantation
This protocol describes the procedure for implanting a guide cannula for the microinjection of this compound into a specific brain region.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical screws
-
Suturing material
-
Analgesics and antibiotics
-
Sterile saline
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) with isoflurane (1-2% in oxygen).
-
Mount the animal in the stereotaxic apparatus.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave and sterilize the scalp with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify and clean the skull surface around bregma and lambda.
-
Determine the stereotaxic coordinates for the target brain region (e.g., basolateral amygdala, dorsal hippocampus) using a rodent brain atlas.
-
Drill a small hole in the skull at the determined coordinates.
-
Implant 2-3 surgical screws into the skull to anchor the dental cement.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull and screws using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the animal to recover for at least one week before microinjection.
Workflow for stereotaxic surgery and cannula implantation.
Protocol 2: In Vivo Microinjection of this compound
This protocol outlines the procedure for delivering this compound directly into the target brain region of a conscious and freely moving animal.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline with a minimal amount of DMSO and/or NaOH for solubilization)
-
Microinjection pump
-
Internal cannula (injector) connected to a syringe via tubing
-
Hamilton syringe
Procedure:
-
Preparation of this compound Solution:
-
This compound is soluble in DMSO and aqueous NaOH.[4]
-
Prepare a stock solution of this compound in a minimal amount of DMSO or 1N NaOH.
-
Dilute the stock solution to the desired final concentration (e.g., 0.1-1.0 nmol in a volume of 0.2-0.5 µL) with sterile saline or artificial cerebrospinal fluid (aCSF).
-
The final concentration of DMSO should be kept to a minimum (ideally <1%) to avoid solvent-induced behavioral effects.
-
A vehicle control group receiving the same vehicle solution without this compound is essential.
-
-
Microinjection Procedure:
-
Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Insert the internal cannula (injector), which should extend slightly beyond the tip of the guide cannula, into the guide cannula.
-
Connect the injector to a microinjection pump.
-
Infuse the this compound or vehicle solution at a slow rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage.
-
After the infusion is complete, leave the injector in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the injector and replace the dummy cannula.
-
Return the animal to its home cage.
-
Protocol 3: Behavioral Assays
Behavioral testing should be conducted at an appropriate time following the microinjection, allowing for the drug to take effect (typically 15-30 minutes).
1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior:
-
The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Place the animal in the center of the maze, facing an open arm.
-
Record the time spent in and the number of entries into the open and closed arms for 5 minutes.
-
Anxiolytic-like effects are indicated by an increase in the time spent and entries into the open arms. Conversely, anxiogenic-like effects are indicated by a decrease.
2. Morris Water Maze (MWM) for Spatial Learning and Memory:
-
A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.
-
Acquisition Phase: Train the animal to find the hidden platform over several days (4 trials per day). Record the escape latency and path length.
-
Probe Trial: 24 hours after the last training session, remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Improved spatial memory is indicated by a shorter escape latency during acquisition and more time spent in the target quadrant during the probe trial.
3. Open Field Test (OFT) for Locomotor Activity and Anxiety:
-
A square arena with walls.
-
Place the animal in the center of the arena.
-
Record locomotor activity (total distance traveled, rearing) and anxiety-like behavior (time spent in the center versus the periphery) for 10-15 minutes.
Logical flow of a behavioral study using in vivo microinjection of this compound.
Conclusion
The in vivo microinjection of this compound is a powerful technique to elucidate the specific roles of GluK1 and GluK5-containing kainate receptors in complex behaviors. While direct behavioral data for this compound microinjection is still emerging, the information from knockout and other selective antagonist studies provides a strong foundation for designing and interpreting such experiments. The protocols provided here offer a comprehensive guide for researchers to investigate the behavioral consequences of modulating this important receptor system. Careful experimental design, including appropriate controls and consideration of the specific brain region targeted, will be crucial for obtaining robust and meaningful results.
References
- 1. Increased Anxiety-Like Behavior and Enhanced Synaptic Efficacy in the Amygdala of GluR5 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of GluK1-containing kainate receptors reduces ethanol consumption by modulating ethanol reward and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isolating AMPA Currents using UBP296
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Isolating AMPA receptor-mediated currents is crucial for studying synaptic plasticity, neuronal circuitry, and for the development of novel therapeutics targeting neurological and psychiatric disorders. This document provides a detailed protocol for the pharmacological isolation of AMPA currents using UBP296, a selective kainate receptor antagonist, in whole-cell patch-clamp electrophysiology.
Kainate receptors, another class of ionotropic glutamate receptors, can also contribute to excitatory postsynaptic currents. This compound and its more active S-enantiomer, UBP302, are potent and selective antagonists of kainate receptors, particularly those containing the GluK1 (formerly GluR5) and GluK5 subunits.[1] By blocking these kainate receptor-mediated currents, this compound allows for the specific study of AMPA receptor function.
Data Presentation
The following table summarizes the quantitative data for this compound and its enantiomer UBP302, highlighting their selectivity for kainate receptors over AMPA receptors.
| Compound | Receptor Target | Affinity/Potency (IC50) | Selectivity | Reference |
| This compound | GluK5-containing kainate receptors | Potent antagonist (specific IC50 not provided) | Selective over GluK2, GluK6, and AMPA receptors | [1] |
| UBP302 | GluR5 (GluK1)-containing kainate receptors | High affinity (specific IC50 not provided) | ~100- to 1000-fold higher affinity for GluR5 over other non-NMDA receptors | [2] |
| UBP302 | AMPA receptors | ≥ 100 µM causes antagonism | Lower affinity compared to kainate receptors | [2] |
Experimental Protocols
This section details the methodology for isolating AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) using this compound in whole-cell patch-clamp recordings from neurons.
Materials and Reagents
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO or NaOH) and dilute to the final working concentration in the external recording solution.
-
External (Artificial Cerebrospinal Fluid - aCSF) Solution:
-
125 mM NaCl
-
2.5 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
25 mM NaHCO₃
-
1.25 mM NaH₂PO₄
-
25 mM Glucose
-
Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use (pH 7.4).
-
-
Internal (Pipette) Solution:
-
130 mM Cs-methanesulfonate
-
10 mM CsCl
-
4 mM NaCl
-
10 mM HEPES
-
1 mM MgCl₂
-
5 mM EGTA
-
5 mM QX-314 (to block voltage-gated sodium channels)
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
Adjust pH to 7.2-7.3 with CsOH.
-
-
Other Pharmacological Agents:
-
Picrotoxin (100 µM) to block GABA-A receptors.
-
D-AP5 (50 µM) to block NMDA receptors.
-
Experimental Workflow
Experimental workflow for isolating AMPA currents.
Step-by-Step Protocol
-
Preparation of Solutions: Prepare aCSF and internal pipette solution as described above. Ensure the aCSF is continuously bubbled with carbogen (95% O₂ / 5% CO₂).
-
Cell Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Patch-Clamp Recording:
-
Transfer the prepared cells to the recording chamber continuously perfused with carbogenated aCSF.
-
Using a glass micropipette filled with the internal solution, establish a gigaseal (>1 GΩ) with the membrane of the target neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode and hold the membrane potential at -70 mV. This negative holding potential prevents the activation of NMDA receptors by maintaining the magnesium block.
-
-
Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) evoked by electrical stimulation of afferent fibers. These initial currents will be a composite of AMPA, kainate, and NMDA receptor-mediated responses.
-
Pharmacological Isolation:
-
To isolate non-NMDA receptor currents, bath-apply a solution containing the GABA-A receptor antagonist picrotoxin (100 µM) and the NMDA receptor antagonist D-AP5 (50 µM).
-
After a stable baseline of non-NMDA EPSCs (AMPA + kainate) is established, introduce this compound into the bath at a concentration of 10 µM. This concentration is reported to be effective in blocking GluR5-containing kainate receptors without significantly affecting AMPA receptors.[2]
-
Allow sufficient time for this compound to equilibrate and block the kainate receptor-mediated component of the EPSC.
-
-
Data Acquisition: Record the remaining EPSCs, which are now predominantly mediated by AMPA receptors. Analyze the amplitude, rise time, and decay kinetics of the isolated AMPA currents.
Signaling Pathway Visualization
The following diagram illustrates the pharmacological isolation of AMPA receptor signaling by blocking other relevant ionotropic glutamate receptors.
Pharmacological isolation of AMPA receptor currents.
Conclusion
The use of this compound provides a reliable method for the pharmacological isolation of AMPA receptor-mediated currents in patch-clamp electrophysiology. By selectively antagonizing kainate receptors, researchers can accurately characterize the properties of AMPA receptors and their role in synaptic function. Careful titration of this compound concentration is recommended to ensure complete blockade of kainate receptors with minimal off-target effects on AMPA receptors. Combining this pharmacological approach with the appropriate voltage-clamp protocol allows for a robust and specific analysis of AMPA receptor currents.
References
Application Notes and Protocols: UBP296 in Brain Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP296 is a potent and selective antagonist for kainate receptors (KARs), a class of ionotropic glutamate receptors crucial for synaptic transmission and plasticity in the central nervous system.[1][2] Specifically, this compound exhibits high selectivity for KARs containing the GluK1 (formerly GluR5) subunit.[3] Its utility has been demonstrated in neuropharmacological studies, particularly in elucidating the role of GluK1-containing KARs in synaptic processes like long-term potentiation (LTP).[2][4] These application notes provide a comprehensive guide for utilizing this compound in acute brain slice preparations, with a focus on electrophysiological studies of synaptic plasticity in the hippocampus.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of GluK1-containing kainate receptors. By binding to these receptors, it prevents their activation by the endogenous agonist glutamate, thereby inhibiting the influx of ions and subsequent neuronal depolarization. This selective antagonism allows researchers to isolate and study the physiological and pathological roles of GluK1-subunit-containing KARs, distinguishing their functions from those of AMPA, NMDA, or other kainate receptor subtypes.[2]
Caption: this compound selectively blocks GluK1-containing kainate receptors.
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the key quantitative data regarding the potency and selectivity of this compound.
| Parameter | Receptor/Subunit | Value | Species | Reference |
| Apparent KD | GluK1 (GluR5) | 1.09 µM | Recombinant | |
| IC50 | GluK2 (GluR6) | >100 µM | Rat | [2] |
| IC50 | GluK5 (KA2) | >100 µM | Recombinant hGluK5 | |
| IC50 | GluK6 | >100 µM | Rat | [2] |
| Selectivity | ~90-fold selectivity over AMPA receptors | - | Rat | |
| Functional Effect | Complete block of mossy fiber LTP | - | Rat Hippocampal Slices (in 2 mM Ca2+) | [2] |
Experimental Protocols
Protocol 1: Preparation of Acute Rodent Hippocampal Slices
This protocol describes a standard method for preparing viable acute hippocampal slices suitable for electrophysiological recordings.[5][6][7]
Materials and Solutions:
-
Animal: Young adult mouse or rat (e.g., P21-P40).
-
Tools: Dissection tools (scissors, forceps, scalpel), vibratome, petri dishes, transfer pipettes.
-
NMDG Protective Cutting Solution (ice-cold and bubbled with 95% O2/5% CO2): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. Adjust pH to 7.3-7.4.[5]
-
Artificial Cerebrospinal Fluid (aCSF) (bubbled with 95% O2/5% CO2): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 1 mM MgSO4.
Procedure:
-
Anesthesia and Perfusion: Anesthetize the animal deeply (e.g., with isoflurane or ketamine/xylazine). Perform transcardial perfusion with ice-cold, oxygenated NMDG cutting solution until the liver is cleared of blood.
-
Brain Extraction: Rapidly decapitate the animal and extract the brain, placing it immediately into the ice-cold NMDG solution.
-
Blocking and Mounting: Make a coronal or sagittal cut to block the brain, depending on the desired slice orientation. Glue the cut surface to the vibratome stage, which is submerged in the ice-cold, oxygenated NMDG solution.
-
Slicing: Cut slices at a desired thickness (typically 300-400 µm for adult animals).
-
Recovery:
-
Transfer the slices to a recovery chamber containing NMDG solution heated to 32-34°C for 10-15 minutes.
-
Move the slices to a holding chamber containing aCSF at room temperature. Allow slices to recover for at least 1 hour before starting experiments.
-
Protocol 2: Investigating the Effect of this compound on Mossy Fiber LTP
This protocol outlines how to perform extracellular field potential recordings to assess the impact of this compound on long-term potentiation at the mossy fiber-CA3 synapse.
Materials and Solutions:
-
Prepared Slices: Acutely prepared hippocampal slices from Protocol 1.
-
Recording Setup: Electrophysiology rig with amplifier, digitizer, recording chamber, perfusion system, and stimulating/recording electrodes.
-
aCSF: As described in Protocol 1.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM in DMSO or 1eq. NaOH). Store at -20°C. The final concentration of this compound in aCSF will typically be in the low micromolar range (e.g., 1-10 µM). Ensure the final DMSO concentration is low (<0.1%).
Procedure:
-
Slice Placement: Transfer a recovered slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Electrode Positioning:
-
Place a stimulating electrode in the dentate gyrus to activate the mossy fibers.
-
Place a glass recording electrode in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single test pulses (e.g., every 20 seconds) to establish a stable baseline fEPSP recording for at least 20-30 minutes. The stimulation intensity should be set to elicit 30-40% of the maximal response.
-
-
This compound Application:
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Continue recording baseline responses for another 20-30 minutes to observe the effect of the drug on basal synaptic transmission.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs with single test pulses for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slopes to the pre-HFS baseline average.
-
Compare the degree of potentiation in control (aCSF only) versus this compound-treated slices. A significant reduction in potentiation in the presence of this compound indicates a role for GluK1-containing KARs in the induction of mossy fiber LTP.[2]
-
Experimental Workflow Visualization
Caption: Workflow for an LTP experiment using this compound in brain slices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of this compound: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.providence.org [digitalcommons.providence.org]
- 6. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UBP296 solubility issues in artificial cerebrospinal fluid (aCSF)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot solubility issues of UBP296 in artificial cerebrospinal fluid (aCSF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for kainate receptors, specifically those containing the GLUK5 (formerly GluR5) subunit.[1][2][3] Its primary action is to block the excitatory neurotransmission mediated by these receptors. It has been shown to reversibly block ATPA-induced depressions of synaptic transmission in rat hippocampal slices and is a valuable tool for studying the role of GLUK5-containing kainate receptors in physiological and pathological processes, such as long-term potentiation (LTP).[2]
Q2: I'm observing precipitation after adding my this compound stock solution to aCSF. What is the likely cause?
Precipitation of this compound in aCSF is a common issue likely stemming from a few key factors:
-
pH of the aCSF: aCSF is typically buffered to a physiological pH of ~7.4.[4] this compound is an acidic molecule and is more soluble in alkaline solutions. Introducing an acidic stock solution or the compound itself into a well-buffered neutral/alkaline solution can cause it to precipitate.
-
Solvent Choice for Stock Solution: While DMSO is a common solvent, high final concentrations in aCSF can be toxic to cells and may not be suitable for all experimental paradigms. If the stock is prepared in an acidic solution, it will likely precipitate when neutralized in the aCSF.
-
Concentration: The final concentration of this compound in the aCSF may exceed its solubility limit in that specific buffer.
-
aCSF Formulation: Different aCSF recipes exist.[5][6][7] The presence of divalent cations like Ca²⁺ and Mg²⁺ can sometimes contribute to the precipitation of less soluble compounds.[8]
Q3: What is the recommended solvent for preparing a this compound stock solution?
Based on available data, this compound is soluble up to 10 mM in 1 equivalent of NaOH with gentle warming, and up to 10 mM in DMSO. For most in vitro electrophysiology experiments, preparing a concentrated stock in DMSO is a common starting point. However, always aim for a final DMSO concentration in your working aCSF solution of less than 0.1% to avoid solvent effects on neuronal activity. If DMSO is not suitable for your experiment, an aqueous alkaline stock (e.g., in NaOH) is a viable alternative.
Troubleshooting Guide
Issue: this compound Precipitates Out of aCSF Upon Addition
This is the most common solubility challenge. Follow these steps to resolve it:
1. Optimize Stock Solution Preparation:
-
Method 1: DMSO Stock (Recommended for most applications)
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
When preparing your working solution, add the DMSO stock to your aCSF in a dropwise manner while continuously vortexing or stirring the aCSF. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your aCSF is minimal (ideally <0.1%).
-
-
Method 2: Aqueous Alkaline Stock
-
Prepare a 10 mM stock solution by dissolving this compound in 1 equivalent of NaOH with gentle warming.
-
Allow the solution to cool to room temperature.
-
When preparing your working solution, add the alkaline stock to your aCSF very slowly, monitoring the pH of the final solution. You may need to re-adjust the pH of your aCSF after adding the this compound stock.
-
2. Modify aCSF Preparation and Drug Addition Workflow:
-
Prepare aCSF in Stages: Some aCSF formulations are prone to precipitation of components, especially phosphates with calcium and magnesium.[5][8] It is good practice to prepare aCSF by making separate stock solutions of salts and buffers and mixing them shortly before use.[5]
-
Add this compound Before Final pH Adjustment: If you are preparing your aCSF from scratch, consider adding the this compound stock solution before the final pH adjustment to 7.4. This can help to keep the compound in solution as the pH is gradually brought to the desired level.
-
Work at an Appropriate Temperature: Ensure your aCSF and this compound stock solution are at room temperature before mixing. Temperature can affect solubility.
3. Consider a Lower Final Concentration:
If precipitation persists, you may be exceeding the solubility limit of this compound in your specific aCSF formulation. Try preparing a dilution series to determine the maximum soluble concentration under your experimental conditions.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Reported Solubility | Source |
| 1 eq. NaOH | up to 10 mM (with gentle warming) | |
| DMSO | up to 10 mM |
Table 2: Common aCSF Formulations
| Component | Concentration (mM) - Formulation 1[6] | Concentration (mM) - Formulation 2[7] |
| NaCl | 127 | 150 |
| KCl | 1.0 | 3.0 |
| KH₂PO₄ | 1.2 | - |
| NaH₂PO₄ | - | 1.0 (as P) |
| NaHCO₃ | 26 | - |
| D-Glucose | 10 | - |
| CaCl₂ | 2.4 | 1.4 |
| MgCl₂ | 1.3 | 0.8 |
| Cl⁻ | - | 155 |
Note: aCSF formulations are often bubbled with 95% O₂ / 5% CO₂ to maintain pH and oxygenation.[4][6]
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (MW: 333.3 g/mol ), 100% DMSO, sterile microcentrifuge tubes, vortex mixer.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 333.3 g/mol = 0.003333 g = 3.33 mg
-
-
Procedure:
-
Weigh out 3.33 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working this compound Solution in aCSF
-
Materials: Prepared and filtered aCSF, 10 mM this compound stock solution in DMSO, vortex mixer or magnetic stirrer.
-
Procedure (for a final concentration of 10 µM in 100 mL of aCSF):
-
Calculate the required volume of stock solution:
-
V₁ = (C₂ * V₂) / C₁ = (10 µM * 100 mL) / 10,000 µM = 0.1 mL = 100 µL
-
-
Place 100 mL of aCSF in a sterile container with a magnetic stir bar.
-
While the aCSF is stirring gently, add the 100 µL of the 10 mM this compound DMSO stock solution drop by drop.
-
Allow the solution to stir for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
The final DMSO concentration will be 0.1% (100 µL in 100 mL).
-
Visualizations
Caption: Mechanism of action of this compound as a kainate receptor antagonist.
Caption: Troubleshooting workflow for this compound solubility issues in aCSF.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of this compound: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. alzet.com [alzet.com]
- 6. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 7. ACSF | Artificial Cerebrospinal Fluid | Tocris Bioscience [tocris.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: UBP296 & AMPA Receptor Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing UBP296, a potent and selective kainate receptor antagonist. The following resources address potential off-target effects on AMPA receptors and provide strategies to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective antagonist of kainate receptors, with a particular potency for those containing the GluK1 (formerly GluR5) subunit. It is widely used in neuroscience research to investigate the physiological and pathological roles of kainate receptors.
Q2: Does this compound have effects on AMPA receptors?
Yes, while this compound is highly selective for kainate receptors, it can exhibit off-target effects on AMPA receptors, especially at higher concentrations. Published data indicates that this compound has approximately 90-fold selectivity for kainate receptors over AMPA receptors[1].
Q3: At what concentration does this compound begin to affect AMPA receptors?
Off-target effects on AMPA receptor-mediated synaptic transmission have been observed at concentrations higher than those required for effective kainate receptor antagonism[2][3]. The precise concentration can vary depending on the experimental system, including the specific subunit composition of the AMPA receptors present. It is crucial to perform concentration-response experiments to determine the optimal selective concentration for your specific model.
Q4: What is the S enantiomer of this compound, and is it more selective?
The antagonist activity of this compound resides in its (S)-enantiomer, also known as UBP302[3]. While both this compound (a racemic mixture) and UBP302 are potent and selective for GluK1-containing kainate receptors, the use of the pure (S)-enantiomer may offer a more precise pharmacological tool[4][5].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Observing inhibition of AMPA receptor-mediated currents at expected selective concentrations of this compound. | Concentration too high: The "selective" concentration may be too high for your specific experimental system. | Perform a detailed concentration-response curve for both kainate and AMPA receptor-mediated responses to determine the optimal selectivity window. |
| Subunit composition: The AMPA receptors in your system may have a subunit composition that confers higher sensitivity to this compound. | Characterize the AMPA receptor subunits present in your experimental model. | |
| Non-specific binding: At higher concentrations, non-specific binding of the compound can occur. | Ensure proper solution preparation and delivery. Consider using a structurally distinct kainate receptor antagonist as a control. | |
| Inconsistent results when trying to block kainate receptors. | Compound degradation: Improper storage or handling of this compound can lead to degradation. | Store this compound as recommended by the manufacturer, typically at room temperature[1]. Prepare fresh stock solutions regularly. |
| Solubility issues: this compound has limited solubility in aqueous solutions. | This compound is soluble to 10 mM in 1eq. NaOH with gentle warming and to 10 mM in DMSO[1]. Ensure complete solubilization before adding to your experimental buffer. | |
| Difficulty replicating published selectivity data. | Different experimental conditions: Factors such as temperature, pH, and agonist concentration can influence antagonist potency. | Carefully match your experimental conditions to the cited literature. Report all experimental parameters in your methods. |
Data Presentation
Table 1: this compound Binding Affinity and Potency
| Receptor Subunit | Ligand | Parameter | Value | Reference |
| GluK1 (human) | [3H]UBP310 (antagonist) | Ki | 4.10 ± 1.83 µM | [5] |
| GluK1 (rat) | This compound | Apparent KD | 1.09 µM | [1] |
| GluK2 (rat) | [3H]kainate | IC50 | >100 µM | [3] |
| GluK5 (human) | This compound | - | Selective depression of glutamate-induced calcium influx | [3] |
| GluK6 (rat) | [3H]kainate | IC50 | >100 µM | [3] |
| AMPA Receptors | This compound | Selectivity vs. Kainate Receptors | ~90-fold | [1] |
Experimental Protocols
Protocol 1: Validating this compound Selectivity using Electrophysiology
Objective: To determine the concentration range at which this compound selectively antagonizes kainate receptors without affecting AMPA receptor-mediated currents.
Methodology:
-
Preparation: Prepare brain slices or cultured neurons expressing both kainate and AMPA receptors.
-
Recording Setup: Establish whole-cell patch-clamp recordings from the cells of interest.
-
Baseline Recordings:
-
Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating presynaptic afferents. Use a low stimulation frequency (e.g., 0.1 Hz).
-
To isolate AMPA receptor currents, hold the membrane potential at -70 mV.
-
Apply a selective kainate receptor agonist (e.g., ATPA) to elicit kainate receptor-mediated currents or depressions of synaptic transmission.
-
-
This compound Application:
-
Prepare a range of this compound concentrations (e.g., 100 nM to 10 µM).
-
Perfuse the lowest concentration of this compound and record both AMPA and kainate receptor-mediated responses.
-
Wash out the drug and allow for recovery before applying the next higher concentration.
-
-
Data Analysis:
-
Measure the amplitude of the AMPA EPSCs and the magnitude of the kainate receptor-mediated response at each this compound concentration.
-
Plot the concentration-response curves for both receptor types.
-
Determine the IC50 for kainate receptor antagonism and identify the concentration at which significant inhibition of AMPA receptor currents is observed. The concentration range between these two points represents the selectivity window.
-
Mandatory Visualizations
Caption: this compound selectively antagonizes kainate receptors, while high concentrations can have off-target effects on AMPA receptors.
Caption: Workflow for determining the selectivity of this compound for kainate versus AMPA receptors using electrophysiology.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of this compound: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of UBP296 in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and long-term stability of UBP296 in DMSO at -20°C.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored for long-term use?
A1: For long-term storage, this compound should be stored as a solid (powder) at -20°C, protected from light. Under these conditions, it is expected to be stable for up to three years.[1]
Q2: What is the recommended storage condition for this compound stock solutions in DMSO?
A2: this compound stock solutions prepared in DMSO should be stored at -20°C. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: How stable is this compound in DMSO at -20°C over the long term?
Q4: What are the signs of this compound degradation in a DMSO stock solution?
A4: Visual signs of degradation can include color change or the appearance of precipitate in the solution upon thawing. For a more accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the stock solution over time.
Q5: What is the mechanism of action of this compound?
A5: this compound is a competitive antagonist of kainate receptors, a subtype of ionotropic glutamate receptors.[4] It works by binding to the ligand-binding domain of the receptor, which prevents the endogenous ligand glutamate from binding and activating the receptor.[4] This inhibition modulates synaptic transmission and reduces neuronal excitability.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer/media | - Low aqueous solubility of this compound.- High final concentration of this compound.- Direct dilution of a high-concentration DMSO stock into aqueous solution. | - Ensure the final concentration of this compound in the aqueous medium is within its solubility limit.- Perform serial dilutions of the DMSO stock in DMSO first, before adding to the aqueous medium.- The final DMSO concentration in cell-based assays should generally be kept below 0.5%, with a vehicle control included.[1] |
| Inconsistent or no effect of this compound in experiments | - Degradation of this compound stock solution.- Inaccurate concentration of the stock solution.- Issues with the experimental setup or biological system. | - Prepare a fresh stock solution of this compound.- Verify the concentration of the stock solution using a spectrophotometer if possible.- Include positive and negative controls in your experiment to validate the assay.- Ensure the kainate receptors are expressed and functional in your experimental model. |
| Cell toxicity observed in culture | - High final concentration of DMSO.- Off-target effects of this compound at high concentrations. | - Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration.[1]- Lower the concentration of this compound used in the experiment. |
| Variability in electrophysiology recordings | - Instability of the patch clamp recording.- Fluctuation in drug concentration at the slice.- Issues with brain slice viability. | - Ensure a stable recording baseline before drug application.- Maintain a constant flow rate of the perfusion solution containing this compound.- Follow best practices for preparing and maintaining healthy brain slices.[5][6] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in experimental buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the this compound powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C.
In Vitro Binding Assay (Conceptual Workflow)
Objective: To determine the binding affinity of this compound to kainate receptors. This is a generalized protocol and should be optimized for the specific receptor subtype and radioligand used.
Workflow: A quantitative pull-down assay can be adapted for this purpose.[7][8][9]
Electrophysiology Protocol: Brain Slice Recording (Conceptual Workflow)
Objective: To assess the effect of this compound on synaptic transmission in acute brain slices.
Workflow:
Signaling Pathways
This compound primarily targets kainate receptors, which are involved in both ionotropic and metabotropic signaling pathways.
Kainate Receptor Signaling Pathway
Kainate receptors are ionotropic glutamate receptors that, upon binding to glutamate, open a channel permeable to cations like Na+ and Ca2+. This leads to postsynaptic membrane depolarization. In addition to this canonical ionotropic function, kainate receptors can also signal through metabotropic pathways, often involving G-proteins, which can modulate ion channels and synaptic plasticity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. precisionary.com [precisionary.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to simple, direct, and quantitative in vitro binding assays [polscientific.com]
- 9. A guide to simple, direct, and quantitative in vitro binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: UBP296 in Long-Term Potentiation (LTP) Experiments
Welcome to the technical support center for the use of UBP296 in Long-Term Potentiation (LTP) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this selective GluK1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in LTP experiments?
This compound is a selective antagonist of kainate receptors containing the GluK1 (formerly GluR5) subunit.[1] In the context of LTP, particularly at hippocampal mossy fiber-CA3 synapses, this compound blocks the induction of a form of LTP that is dependent on the activation of these specific kainate receptors.[2][3] It displays high selectivity for GluK1-containing receptors over AMPA and NMDA receptors.[1]
Q2: At which specific synapses is this compound effective in blocking LTP?
This compound is most notably effective at blocking LTP at the hippocampal mossy fiber synapses in the CA3 region.[2][3] This form of LTP is known to be independent of NMDA receptor activation and is thought to involve presynaptic mechanisms.[4]
Q3: What is the recommended working concentration for this compound in LTP experiments?
The effective concentration of this compound can vary depending on the specific experimental conditions. However, a common working concentration to block mossy fiber LTP is in the low micromolar range. For instance, studies have shown effective blockade of kainate receptor-mediated effects at concentrations around 10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific preparation.
Q4: How should I prepare and apply this compound to my slice preparation?
This compound is soluble in DMSO and in 1 M NaOH with gentle warming.[1] For LTP experiments, a stock solution in DMSO is typically prepared and then diluted to the final working concentration in artificial cerebrospinal fluid (aCSF). It is crucial to ensure the final DMSO concentration in the aCSF is low (typically <0.1%) to avoid solvent effects on synaptic transmission. The antagonist should be perfused over the slice for a sufficient period before LTP induction to ensure complete equilibration in the tissue. A pre-incubation period of 20-30 minutes is generally recommended.
Troubleshooting Guide
Unexpected Result 1: this compound fails to block LTP induction.
| Potential Cause | Troubleshooting Step |
| Incorrect Extracellular Calcium Concentration | This compound's ability to block mossy fiber LTP is highly dependent on the extracellular calcium concentration. It has been reported to be effective in a medium containing 2 mM Ca2+ but not in 4 mM Ca2+.[2] Verify and adjust the calcium concentration in your aCSF to 2 mM. |
| Inadequate Drug Perfusion/Incubation Time | Ensure that this compound has been perfused over the slice for a sufficient amount of time (at least 20-30 minutes) before attempting to induce LTP. This allows for proper diffusion and binding to the target receptors within the tissue. |
| LTP Induction Pathway is Not Kainate Receptor-Dependent | Confirm that you are stimulating the mossy fiber pathway. Misplacement of the stimulating electrode could activate other pathways (e.g., associational-commissural fibers) that exhibit NMDA receptor-dependent LTP, which is not blocked by this compound. |
| Degraded this compound Compound | Ensure the this compound stock solution is fresh and has been stored properly. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh stock solutions regularly. |
Unexpected Result 2: Baseline synaptic transmission is affected after this compound application.
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | While this compound is selective, very high concentrations may have off-target effects. Perform a concentration-response experiment to find the lowest effective concentration that blocks LTP without affecting baseline transmission. |
| Solvent (DMSO) Effects | The concentration of the solvent (e.g., DMSO) in the final aCSF should be minimal (ideally ≤0.1%). Prepare a vehicle control with the same concentration of DMSO to rule out any solvent-induced effects on baseline transmission. |
Quantitative Data Summary
The following table summarizes the selectivity of this compound for different kainate receptor subunit combinations. This data is crucial for understanding its target engagement and potential for off-target effects at other kainate receptor subtypes.
| Receptor Subunit Combination | IC50 (µM) |
| GLUK5 (GluK1) | 3.5 ± 1.5 |
| GLUK5/GLUK6 | 4.0 ± 0.7 |
| GLUK5/GLUK2 | 7.0 ± 5.1 |
| GLUK6, GLUK2, or GLUK6/GLUK2 | >100 |
Data adapted from MedchemExpress and More et al., 2004.[2][5]
Experimental Protocols
Detailed Protocol for Mossy Fiber LTP with this compound Application
-
Slice Preparation: Prepare 350-400 µm thick transverse hippocampal slices from a rodent brain using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Recovery: Allow slices to recover for at least 1 hour in an interface chamber with a continuous flow of oxygenated aCSF at room temperature. The aCSF composition should be (in mM): 124 NaCl, 3 KCl, 2 CaCl2, 2 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min) at 30-32°C.
-
Electrode Placement: Place a stimulating electrode in the dentate gyrus to activate mossy fibers and a recording electrode in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable fEPSP, record a stable baseline for at least 20-30 minutes, delivering single stimuli every 30 seconds.
-
This compound Application: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in aCSF to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%. Switch the perfusion to the this compound-containing aCSF and allow it to perfuse for at least 20-30 minutes before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol. A typical protocol for mossy fiber LTP is a single train of 100 Hz for 1 second.
-
Post-Induction Recording: Continue recording the fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP (or its blockade by this compound).
-
Washout (Optional): To confirm the reversibility of the this compound effect, you can switch the perfusion back to the control aCSF and continue recording.
Visualizations
Signaling Pathway of Mossy Fiber LTP and this compound Action
Caption: Mossy Fiber LTP Signaling Pathway and this compound Inhibition.
Experimental Workflow for this compound in LTP Experiments
Caption: Experimental Workflow for this compound in LTP Studies.
Troubleshooting Logic Flowchart
Caption: Troubleshooting Flowchart for this compound Experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Characterisation of this compound: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate receptors and the induction of mossy fibre long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impairment of Mossy Fiber Long-Term Potentiation and Associative Learning in Pituitary Adenylate Cyclase Activating Polypeptide Type I Receptor-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing UBP296 for In Vivo Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the in vivo use of UBP296, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to facilitate your rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the deubiquitinating enzyme USP7. The primary mechanism of action of this compound involves the inhibition of USP7, which leads to an accumulation of ubiquitinated substrates. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By inhibiting USP7, this compound stabilizes MDM2, leading to its auto-ubiquitination and subsequent degradation. This, in turn, reduces the degradation of p53, allowing for its accumulation and the activation of downstream tumor-suppressive pathways.
Q2: What is the recommended starting dose for this compound in mice?
A2: The optimal dose of this compound can vary depending on the mouse strain, tumor model, and desired therapeutic effect. However, a common starting point for in vivo studies is in the range of 25-50 mg/kg, administered via intraperitoneal (i.p.) injection. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental model.
Q3: How should I prepare a this compound solution for in vivo administration?
A3: this compound has low aqueous solubility, so it requires a specific vehicle for in vivo delivery. A commonly used vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. For detailed, step-by-step instructions, please refer to the Experimental Protocols section below. It is crucial to ensure the compound is fully dissolved and to visually inspect for any precipitation before administration.
Q4: What are the common routes of administration for this compound in rodent studies?
A4: The most frequently reported route of administration for this compound in preclinical rodent models is intraperitoneal (i.p.) injection. This route is often chosen for its ability to achieve systemic exposure, especially for compounds with limited oral bioavailability. Other potential routes, such as oral gavage, may require specific formulation strategies to enhance absorption.
Troubleshooting Guide
This guide addresses common issues that may arise during the in vivo administration of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the formulation | - The concentration of this compound is too high for the chosen vehicle.- The temperature of the solution has dropped, reducing solubility.- The components of the vehicle were not mixed in the correct order. | - Reduce the final concentration of this compound.- Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. Do not overheat.- Prepare the vehicle by first mixing DMSO, PEG300, and Tween 80 before adding saline. |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | - The dose of this compound is too high.- The vehicle itself is causing toxicity (e.g., high percentage of DMSO).- The injection volume is too large. | - Reduce the dose of this compound in subsequent administrations.- Decrease the percentage of DMSO in the vehicle to less than 10%.- Ensure the injection volume is appropriate for the animal's weight (typically <10 mL/kg for mice). |
| Lack of expected pharmacological effect | - The dose of this compound is too low.- Poor bioavailability via the chosen administration route.- The this compound solution was not properly prepared, leading to a lower effective dose. | - Perform a dose-escalation study to find a more effective dose.- Confirm the proper preparation of the dosing solution and ensure no precipitation has occurred.- Consider alternative formulations or administration routes if poor exposure is suspected. |
| Difficulty in dissolving this compound | - Inadequate mixing or sonication.- The quality of the solvents may be poor. | - Use a vortex mixer and/or a sonicator to aid in dissolution.- Ensure all solvents are of high purity and are not expired. |
Data Presentation
This compound In Vivo Dosing and Formulation Summary
| Parameter | Details |
| Organism | Mouse (various strains, including immunodeficient for xenograft models) |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Range | 25 - 50 mg/kg |
| Dosing Frequency | Daily or every other day |
| Vehicle Composition | - 10% DMSO- 40% PEG300- 5% Tween 80- 45% Saline |
Experimental Protocols
Protocol for Intraperitoneal (i.p.) Administration of this compound in a Mouse Xenograft Model
1. Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
-
Vortex mixer
-
Sonicator (optional)
2. Vehicle Preparation:
-
In a sterile tube, combine the following in the specified order:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween 80
-
-
Vortex the mixture thoroughly until it forms a homogenous solution.
-
Add 450 µL of sterile saline to the mixture.
-
Vortex again until the solution is clear. This will be your final vehicle.
3. This compound Solution Preparation (for a 25 mg/kg dose):
-
Calculate the required amount of this compound based on the animal's weight and the desired dose. For a 20g mouse, a 25 mg/kg dose requires 0.5 mg of this compound.
-
Weigh out the required amount of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add the appropriate volume of the pre-made vehicle to achieve the desired final concentration. For a 10 mL/kg injection volume, a 20g mouse would receive 200 µL. Therefore, the concentration should be 2.5 mg/mL (0.5 mg in 200 µL).
-
Vortex the solution vigorously for several minutes. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no precipitate. The final solution should be clear.
4. Animal Handling and Administration:
-
Gently restrain the mouse, exposing the abdomen.
-
Wipe the injection site with an alcohol swab.
-
Using a sterile syringe with a 27-gauge needle, draw up the correct volume of the this compound solution.
-
Perform the intraperitoneal injection in the lower right or left quadrant of the abdomen, being careful to avoid the internal organs.
-
Monitor the animal for any immediate adverse reactions.
Visualizations
Caption: A flowchart of the in vivo experimental workflow using this compound.
Caption: The signaling pathway inhibited by this compound, leading to p53 activation.
Caption: A decision tree for troubleshooting lack of in vivo efficacy.
Technical Support Center: UBP296 and NMDA Receptor Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for UBP296 to affect NMDA receptor function.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of kainate receptors, with a particular preference for those containing the GluK5 (also known as GluR5) subunit.[1][2][3][4][5] Its activity resides primarily in the S-enantiomer, UBP302.[1][4][5]
Q2: Does this compound directly affect NMDA receptor function?
Current research indicates that this compound has little to no direct action at NMDA receptors.[3] Studies have shown it to be highly selective for kainate receptors over both AMPA and NMDA receptors.[3]
Q3: Why might I observe changes in synaptic transmission that I thought were NMDA receptor-dependent after applying this compound?
While this compound does not directly block NMDA receptors, it can indirectly influence synaptic events that involve NMDA receptor activation. This compound can block presynaptic kainate receptors that modulate glutamate release. By altering glutamate dynamics at the synapse, the activation of postsynaptic NMDA receptors could be secondarily affected.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| Apparent reduction in NMDA receptor-mediated current after this compound application. | Indirect effect on glutamate release. At high concentrations, potential for off-target effects on AMPA receptors. | 1. Confirm this compound Concentration: Ensure you are using a concentration selective for GluK5-containing kainate receptors (apparent KD = 1.09 μM).[3] Higher concentrations (≥ 100 μM) may start to affect AMPA receptors.[6] 2. Isolate NMDA Receptor Currents: Use specific NMDA receptor antagonists like D-AP5 to pharmacologically isolate the NMDA receptor-mediated component of the synaptic response and confirm if this compound still has an effect. 3. Measure Presynaptic Glutamate Release: Employ techniques to directly measure changes in presynaptic glutamate release to determine if this compound is acting presynaptically in your system. |
| Alteration in Long-Term Potentiation (LTP) or Long-Term Depression (LTD) induction, which is known to be NMDA receptor-dependent. | This compound is known to block kainate receptor-mediated LTP induction in rat hippocampal mossy fibers.[1][3][4] Kainate receptors can play a role in the induction of some forms of synaptic plasticity, and their blockade can therefore prevent the induction of LTP or LTD, even if NMDA receptors are functional. | 1. Review Synaptic Pathway: Confirm the specific synaptic pathway you are studying. Mossy fiber LTP, for example, has a known kainate receptor-dependent component.[1][4] 2. Pharmacological Controls: Use a combination of this compound and a specific NMDA receptor antagonist (e.g., MK-801) to dissect the relative contributions of kainate and NMDA receptors to the observed plasticity.[7] |
| Unexpected changes in neuronal excitability after this compound application. | This compound can block ATPA-induced depressions of synaptic transmission.[1][2][4] Kainate receptors are involved in regulating neuronal excitability, and their blockade can lead to changes in firing patterns. | 1. Characterize Baseline Activity: Thoroughly characterize the baseline electrophysiological properties of your neurons before and after this compound application. 2. Use Specific Agonists: Use a specific kainate receptor agonist like ATPA to confirm that this compound is blocking the intended target in your preparation.[1][4] |
Quantitative Data Summary
| Compound | Receptor Target | Affinity/Potency (IC50 / KD) | Reference |
| This compound | GluK5 (GluR5) Kainate Receptor | Apparent KD = 1.09 μM | [3] |
| This compound | GLUK6, GLUK2, or GLUK6/GLUK2 Kainate Receptors | IC50 > 100 μM for [3H]kainate displacement | [1][4] |
| This compound | AMPA Receptors | ~90-fold selectivity over AMPA receptors | [3] |
| This compound | NMDA Receptors | Little or no action | [3] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Synaptic Transmission in Hippocampal Slices
-
Objective: To assess the effect of this compound on synaptic transmission.
-
Methodology:
-
Prepare acute hippocampal slices from rats.
-
Maintain slices in an interface or submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Obtain whole-cell voltage-clamp or field potential recordings from pyramidal neurons in the CA1 or CA3 region.
-
Stimulate afferent pathways (e.g., Schaffer collaterals for CA1, mossy fibers for CA3) to evoke synaptic responses.
-
Establish a stable baseline recording for at least 20 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM for selective kainate receptor antagonism).
-
Record synaptic responses for at least 30-60 minutes in the presence of the drug.
-
To assess recovery, wash out the drug by perfusing with aCSF for at least 60 minutes.
-
To isolate NMDA receptor-mediated currents, perform recordings in the presence of an AMPA receptor antagonist (e.g., CNQX) and in low magnesium aCSF at a depolarized holding potential (e.g., +40 mV).
-
Protocol 2: Induction of Long-Term Potentiation (LTP)
-
Objective: To determine the effect of this compound on the induction of LTP.
-
Methodology:
-
Follow steps 1-5 from Protocol 1.
-
Apply this compound or vehicle control to the perfusion medium.
-
After a stable baseline is achieved in the presence of the drug, deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) to the afferent pathway to induce LTP.
-
Continue recording synaptic responses for at least 60 minutes post-HFS to monitor the expression of LTP.
-
Compare the magnitude of potentiation between the this compound-treated and control groups.
-
Visualizations
References
- 1. Characterisation of this compound: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Characterisation of this compound: a novel, potent and selective kainate receptor antagonist. [iris.uniroma1.it]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: UBP296 Washout from Brain Slice Preparations
This technical support center provides researchers, scientists, and drug development professionals with guidance on effectively washing out the selective kainate receptor antagonist, UBP296, from brain slice preparations. The following information is designed to facilitate experimental success and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: Is the effect of this compound reversible in brain slice preparations?
A1: Yes, the antagonistic effects of this compound on kainate receptors are reversible. This allows for washout experiments where the baseline neuronal activity can be restored after drug application.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and 1eq. NaOH with gentle warming, both up to 10 mM. For most electrophysiological experiments, preparing a concentrated stock in DMSO is common practice. It is crucial to ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent effects on neuronal activity.
Q3: How long does it take to wash out this compound from brain slices?
A3: While a specific washout time for this compound has not been definitively established in peer-reviewed literature, a washout period of 15-30 minutes is a reliable starting point for most competitive antagonists. For a similar willardiine derivative, UBP310, a 10-minute washout has been shown to be effective. The optimal duration can be influenced by factors such as the concentration of this compound used, the perfusion rate, and the thickness of the brain slice.
Q4: Can the washout of this compound be incomplete? What are the signs?
A4: Incomplete washout can occur. Signs of this include a failure of the measured physiological parameter (e.g., synaptic response amplitude, firing frequency) to return to the pre-drug baseline level. A persistent, partial antagonism of kainate receptors would be observed.
Experimental Protocols
Standard Washout Protocol for this compound
This protocol provides a general procedure for washing this compound out of acute brain slices during electrophysiological recordings.
Materials:
-
Acute brain slices in a recording chamber
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Perfusion system with adjustable flow rate
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Establish a Stable Baseline: Before applying this compound, perfuse the brain slice with standard aCSF and record a stable baseline of neuronal activity for at least 10-20 minutes.
-
This compound Application: Prepare the desired final concentration of this compound in aCSF. Switch the perfusion to the this compound-containing aCSF and record the effect of the drug until a steady-state is reached.
-
Initiate Washout: To begin the washout, switch the perfusion back to the standard aCSF (without this compound).
-
Monitor Recovery: Continue to perfuse with standard aCSF for a minimum of 15-30 minutes while continuously monitoring the neuronal activity. A successful washout is indicated by the return of the recorded parameters to the pre-drug baseline levels.
-
Data Analysis: Compare the baseline, drug application, and washout phases of the recording to quantify the extent of recovery.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| This compound Stock Solution | 10 mM in DMSO | Minimize final DMSO concentration in aCSF to <0.1%. |
| Typical Working Concentration | 1-10 µM | The optimal concentration should be determined empirically for each experimental preparation. |
| Recommended Perfusion Rate | 2-4 mL/min | A higher flow rate can expedite the washout process. |
| Suggested Washout Duration | 15-30 minutes | This is a starting recommendation; the actual time may need to be optimized. |
| Temperature | 32-34°C | Maintain a stable temperature throughout the experiment. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Washout (Activity does not return to baseline) | 1. Insufficient washout duration.2. Perfusion rate is too low.3. High concentration of this compound used.4. "Run-down" of the slice preparation, unrelated to the drug. | 1. Extend the washout period to 45-60 minutes.2. Increase the perfusion rate to 4-8 mL/min.3. Use the lowest effective concentration of this compound.4. Monitor the stability of a control slice (without drug application) over the same time course. |
| Slow Washout | 1. Thick brain slices.2. Low perfusion rate.3. The recording chamber has a large volume or poor solution exchange dynamics. | 1. Use thinner brain slices (e.g., 250-300 µm).2. Increase the perfusion rate.3. Ensure the perfusion inlet is positioned to maximize flow over the slice and the outlet efficiently removes the solution. |
| Variability in Washout Efficiency | 1. Inconsistent perfusion rate.2. Temperature fluctuations.3. Differences in slice health. | 1. Use a calibrated perfusion pump for a consistent flow rate.2. Employ a temperature controller for the recording chamber.3. Only use slices that appear healthy under visual inspection and have stable baseline recordings. |
Visualizations
Caption: Experimental workflow for this compound application and washout.
Caption: Mechanism of this compound action and its removal by washout.
Technical Support Center: Ensuring Complete Blockade of Kainate Receptors with UBP296
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of UBP296 to achieve complete and selective blockade of kainate receptors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate receptors. It exhibits a high affinity for kainate receptors containing the GluK1 (formerly GluR5) subunit.[1][2][3] Its mechanism of action involves competitive binding to the glutamate binding site on the kainate receptor, thereby preventing agonist-induced channel opening and subsequent ion flux.
Q2: What is the selectivity profile of this compound?
A2: this compound displays significant selectivity for kainate receptors, particularly those incorporating the GluK1 subunit, over AMPA and NMDA receptors.[3] This selectivity makes it a valuable tool for isolating and studying kainate receptor-mediated effects. However, at higher concentrations, some off-target effects on AMPA receptors have been reported.[4]
Q3: What are the recommended working concentrations for this compound?
A3: The optimal concentration of this compound depends on the specific experimental preparation and the subtypes of kainate receptors present. For blocking GluK1-containing receptors in brain slices, concentrations in the range of 1-10 µM are commonly used.[2] It is always recommended to perform a dose-response curve to determine the most effective concentration for your specific model system.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO and 1eq. NaOH up to 10 mM.[3] For long-term storage, it is advisable to prepare a concentrated stock solution in DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your experimental buffer to the final desired concentration. Ensure the final DMSO concentration is kept low (typically <0.1%) to avoid solvent-induced effects.
Q5: How can I validate that this compound is effectively blocking kainate receptors in my experiment?
A5: To validate the blockade, you can perform control experiments. One common method is to apply a known kainate receptor agonist, such as kainic acid or (S)-AMPA, before and after the application of this compound. A complete blockade should abolish the response elicited by the agonist. It is also crucial to include a washout step to demonstrate the reversibility of the block, where possible.
Quantitative Data: this compound Antagonist Profile
The following table summarizes the antagonist affinity of this compound at different kainate receptor subtypes. This data is essential for understanding its selectivity and for designing experiments with appropriate concentrations.
| Receptor Subunit Composition | Antagonist Affinity (Value) | Assay Type | Reference |
| homomeric GluK1 (hGluR5) | Apparent KD = 1.09 µM | Radioligand Binding | [3] |
| homomeric GluK5 | IC50 = 3.5 ± 1.5 µM | Calcium Influx Assay | [5] |
| heteromeric GluK5/GluK6 | IC50 = 4.0 ± 0.7 µM | Calcium Influx Assay | [5] |
| heteromeric GluK5/GluK2 | IC50 = 7.0 ± 5.1 µM | Calcium Influx Assay | [5] |
| rat GluK2, GluK6, or GluK2/GluK6 | IC50 > 100 µM | Radioligand Binding | [2] |
| GluK1 | Ki = 4.10 ± 1.83 µM | [3H]UBP310 Competition Binding | [6] |
Experimental Protocols
Electrophysiology in Acute Brain Slices
This protocol provides a general guideline for using this compound to block kainate receptor-mediated currents in acute brain slices.
1. Brain Slice Preparation:
- Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., NMDG-based or sucrose-based ACSF).
- Allow slices to recover in oxygenated artificial cerebrospinal fluid (ACSF) at 32-34°C for at least 30 minutes, and then maintain them at room temperature.
2. Recording:
- Transfer a slice to the recording chamber continuously perfused with oxygenated ACSF at a constant flow rate (e.g., 2-3 mL/min).
- Obtain whole-cell patch-clamp recordings from the neuron of interest.
- Evoke synaptic responses by electrical stimulation of afferent fibers.
3. Application of this compound:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Dilute the stock solution into the ACSF to the desired final concentration (e.g., 1-10 µM).
- Bath-apply the this compound-containing ACSF for a sufficient duration (e.g., 10-15 minutes) to ensure complete equilibration in the tissue.
4. Validation of Blockade:
- Record baseline synaptic responses before applying this compound.
- After this compound application, continue to evoke and record synaptic responses to confirm the reduction or elimination of the kainate receptor-mediated component.
- To confirm the specificity of the blockade, you can apply a kainate receptor agonist (e.g., 1 µM kainic acid) before and during this compound application. The agonist-induced current should be blocked by this compound.
- If possible, perform a washout by perfusing with drug-free ACSF to observe the reversal of the effect.
Calcium Imaging in Cultured Neurons
This protocol outlines the use of this compound in calcium imaging experiments to assess the contribution of kainate receptors to calcium influx.
1. Cell Preparation and Dye Loading:
- Culture neurons on glass coverslips.
- Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
- Wash the cells with an appropriate imaging buffer (e.g., HEPES-buffered saline).
2. Imaging Setup:
- Place the coverslip in an imaging chamber on the stage of a fluorescence microscope equipped for calcium imaging.
- Continuously perfuse the cells with the imaging buffer.
3. Baseline and Agonist Application:
- Acquire baseline fluorescence images.
- Apply a kainate receptor agonist (e.g., 10 µM glutamate or 1 µM kainic acid) to elicit a calcium response.
4. This compound Application and Validation:
- Prepare a working solution of this compound in the imaging buffer.
- Pre-incubate the cells with this compound (e.g., 10 µM) for 5-10 minutes.
- Re-apply the kainate receptor agonist in the continued presence of this compound. A complete blockade should prevent the agonist-induced calcium influx.
5. Data Analysis:
- Measure the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) to quantify changes in intracellular calcium concentration.
- Compare the agonist-induced calcium responses in the absence and presence of this compound.
Troubleshooting Guide
Issue: Incomplete blockade of the suspected kainate receptor-mediated response.
-
Possible Cause 1: Insufficient concentration of this compound.
-
Solution: The affinity of this compound can vary for different kainate receptor subunit compositions. Perform a concentration-response experiment to determine the optimal concentration for your specific preparation. Increase the concentration of this compound in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Ensure that this compound has had enough time to penetrate the tissue and reach its target. For brain slices, a pre-incubation period of at least 10-15 minutes is recommended.
-
-
Possible Cause 3: The response is not mediated by kainate receptors sensitive to this compound.
-
Solution: The target receptors may be composed of subunits for which this compound has low affinity (e.g., homomeric GluK2 or GluK3). Consider using a broader spectrum kainate receptor antagonist, such as NBQX, in a parallel experiment to confirm the involvement of kainate receptors in general. Note that NBQX also blocks AMPA receptors.
-
-
Possible Cause 4: Degradation of this compound.
-
Solution: Prepare fresh working solutions of this compound for each experiment from a frozen stock. While specific stability data in ACSF is limited, it is good practice to minimize the time the compound spends in aqueous solution at room temperature.
-
Issue: Observed effects may be due to off-target blockade of AMPA receptors.
-
Possible Cause: Use of high concentrations of this compound.
-
Solution: this compound has been shown to have some activity at AMPA receptors at concentrations of 100 µM or higher.[4] To differentiate between kainate and AMPA receptor-mediated effects, use the lowest effective concentration of this compound determined from your dose-response curve. Additionally, you can use a selective AMPA receptor antagonist, such as GYKI 52466 or perampanel, in a separate experiment to isolate the AMPA receptor component of the response.
-
Issue: Precipitation of this compound in the experimental buffer.
-
Possible Cause: Poor solubility in the aqueous buffer.
-
Solution: this compound has limited solubility in aqueous solutions. Ensure that the final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is as low as possible in the final working solution. If precipitation occurs, try preparing a fresh, more dilute stock solution or gently warming the buffer during dilution. Always visually inspect your solutions for any signs of precipitation before use.
-
Visualizing Pathways and Workflows
Kainate Receptor Signaling Pathways
Caption: Kainate receptor signaling pathways blocked by this compound.
Experimental Workflow for Using this compound
Caption: General experimental workflow for using this compound.
References
- 1. Characterisation of this compound: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. protocols.io [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
UBP296 degradation in aqueous buffer solutions
Disclaimer: The following information is provided for guidance purposes only. As of the last update, there is no publicly available data specifically detailing the degradation of UBP296 in aqueous buffer solutions. The troubleshooting advice, experimental protocols, and stability predictions presented here are based on general principles of small molecule stability and are intended to serve as a starting point for your own investigations.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: Based on available supplier data, this compound is soluble up to 10 mM in 1 equivalent of NaOH with gentle warming, and up to 10 mM in DMSO.[1] For aqueous experiments, preparing a concentrated stock in DMSO is a common practice. Subsequently, this stock can be diluted into your aqueous buffer of choice. It is crucial to ensure that the final concentration of DMSO in your assay is low enough to not affect the biological system under study. When using NaOH for solubilization, be mindful that the resulting high pH of the stock solution may need to be adjusted, and this high pH could influence the stability of the compound.
Q2: What is the recommended storage condition for this compound solutions?
A2: While solid this compound is recommended to be stored at room temperature, solutions are generally less stable.[1] For short-term storage (a few days), it is advisable to keep aqueous solutions at 2-8°C. For long-term storage, aliquoting the stock solution (e.g., in DMSO) and storing it at -20°C or -80°C is recommended to minimize freeze-thaw cycles.
Q3: I observed a color change in my this compound solution. What does this indicate?
A3: A change in the color of a solution is often an indicator of chemical degradation. This could be due to oxidation, hydrolysis, or other reactions. If you observe a color change, it is recommended to prepare a fresh solution. It would also be prudent to investigate the cause of this instability, for example, by performing a stability study under your specific experimental conditions.
Q4: Can I expect this compound to be stable in my physiological buffer at 37°C?
A4: Without specific stability data, it is difficult to predict the stability of this compound at 37°C in a physiological buffer. Elevated temperatures can accelerate degradation processes such as hydrolysis. It is highly recommended to perform a preliminary stability test under your experimental conditions. This can be as simple as preparing the solution, incubating it for the duration of your experiment, and then analyzing it for degradation, for instance, by HPLC.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Action |
| Decreased potency of this compound in my assay over time. | Degradation in aqueous buffer: this compound may be undergoing hydrolysis or oxidation in your experimental buffer. | 1. Prepare fresh solutions of this compound for each experiment.2. Perform a forced degradation study (see protocol below) to understand the stability of this compound under different conditions (pH, temperature, light, oxidizing agents).3. Analyze your stock and working solutions by HPLC to check for the appearance of degradation products. |
| Precipitation of this compound upon dilution into aqueous buffer. | Low aqueous solubility: The concentration of this compound may be exceeding its solubility limit in the final buffer. | 1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not interfere with your assay.3. Adjust the pH of the buffer, as the solubility of this compound may be pH-dependent. |
| Inconsistent experimental results with different batches of this compound solution. | Inconsistent solution preparation or degradation during storage. | 1. Standardize your protocol for preparing this compound solutions.2. Aliquot stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles.3. Qualify each new batch of stock solution with a quality control check (e.g., HPLC analysis) before use in experiments. |
Hypothetical Experimental Protocol: Forced Degradation Study of this compound
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
1. Objective: To identify potential degradation pathways of this compound and to determine its stability under various stress conditions.
2. Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Analytical balance
-
Water bath or incubator
-
Photostability chamber
3. Reagents:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate, acetate, and borate buffers at various pH values
4. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Working Solutions: Dilute the stock solution with the respective stressor solutions to a final concentration of approximately 0.1 mg/mL.
5. Stress Conditions:
-
Acidic Hydrolysis: Mix the this compound working solution with 0.1 M HCl. Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: Mix the this compound working solution with 0.1 M NaOH. Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the this compound working solution with 3% H₂O₂. Store at room temperature and collect samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the this compound working solution (in a neutral buffer, e.g., pH 7.4 phosphate buffer) at 60°C. Collect samples at 0, 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the this compound working solution to light in a photostability chamber. Keep a control sample wrapped in aluminum foil. Collect samples at defined time points.
6. Analytical Methodology:
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.
-
The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
7. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Determine the pseudo-first-order degradation rate constants from the slope of a plot of the natural logarithm of the remaining this compound concentration versus time.[2]
Expected Influence of Different Factors on this compound Stability (Hypothetical)
| Factor | Expected Influence on Stability | Rationale |
| pH | Significant | The chemical structure of this compound likely contains functional groups susceptible to acid-base catalysis of hydrolysis. Maximum stability is often found in a specific pH range.[3][4] |
| Temperature | Significant | Degradation rates typically increase with temperature, following the Arrhenius equation.[2][3] |
| Buffer Type and Concentration | Moderate to Significant | Buffer species can act as catalysts for degradation.[2][5][6][7][8] |
| Light | Possible | Many organic molecules are susceptible to photodecomposition. |
| Oxidizing Agents | Possible | The presence of oxidizable functional groups could lead to degradation in the presence of oxidizing agents. |
Diagrams
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Hydrolysis kinetics of the prodrug myristyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
UBP296 vs. CNQX: A Comparative Guide to Kainate Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent kainate receptor antagonists: UBP296 and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX). Kainate receptors, a subtype of ionotropic glutamate receptors, are crucial mediators of excitatory neurotransmission and have been implicated in various neurological disorders. Understanding the nuanced differences between antagonists is paramount for designing targeted research and therapeutic strategies. This document outlines their selectivity, potency, and mechanisms of action, supported by experimental data and detailed protocols.
At a Glance: this compound vs. CNQX
| Feature | This compound | CNQX |
| Primary Target | Selective for GluK1 and GluK5-containing kainate receptors | Broad-spectrum AMPA and kainate receptor antagonist |
| Selectivity | High selectivity for specific kainate receptor subunits over AMPA and NMDA receptors | Non-selective, also antagonizes AMPA receptors and the glycine site of NMDA receptors |
| Potency | Potent antagonist at its target subunits | Micromolar to sub-micromolar antagonist at AMPA and kainate receptors |
| Mechanism | Competitive antagonist | Competitive antagonist |
| Key Applications | Investigating the role of specific kainate receptor subunits (GluK1/GluK5) in synaptic plasticity and disease models. | General blockade of AMPA/kainate receptor-mediated transmission. |
Quantitative Comparison of Antagonist Potency
The following tables summarize the available quantitative data on the potency of this compound and CNQX at various glutamate receptor subunits.
Table 1: this compound Antagonist Profile
| Receptor Subunit | Ki (μM) | IC50 (μM) | Notes |
| GluK1 | 4.10[1] | - | Ki value determined by displacement of [3H]UBP310.[1] |
| GluK2 | >100[2] | - | Determined by radioligand displacement of [3H]kainate.[2] |
| GluK5 | - | - | This compound is described as a potent and selective antagonist of GluK5-containing kainate receptors.[2][3] |
| GluK6 | >100[2] | - | Determined by radioligand displacement of [3H]kainate.[2] |
| AMPA Receptors | - | - | Stated to have ~90-fold selectivity for GluK1 over AMPA receptors. |
Note: There is some discrepancy in the literature regarding primary selectivity, with some sources highlighting GluK1 and others GluK5. This may be due to the use of different experimental systems or the formation of heteromeric receptors.
Table 2: CNQX Antagonist Profile
| Receptor Subunit/Site | Ki (μM) | IC50 (μM) | Notes |
| AMPA Receptors | 0.27[4] | 0.3 | |
| Kainate Receptors (general) | 8.0[4] | 1.5 | |
| GluK1 | 13[4] | - | |
| GluK2 | 18[4] | - | |
| NMDA Receptor (Glycine Site) | - | 25 | Non-competitive antagonism. |
Mechanism of Action and Signaling Pathways
Kainate receptors function as ligand-gated ion channels permeable to Na+ and K+, and in some subunit combinations, Ca2+. Their activation leads to neuronal depolarization. Additionally, kainate receptors can signal through a non-canonical, metabotropic pathway involving G-proteins, which can modulate ion channel activity and neurotransmitter release.[5][6]
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of this compound: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
UBP296 vs. NBQX: A Comparative Guide to GluK1 Selectivity
In the landscape of neuroscience research and drug development, the selective modulation of glutamate receptors is paramount for dissecting their physiological roles and for the development of targeted therapeutics for neurological disorders. Among the ionotropic glutamate receptors, the kainate receptor subtype containing the GluK1 subunit has emerged as a significant target. This guide provides a detailed comparison of two commonly used antagonists, UBP296 and NBQX, with a specific focus on their selectivity for the GluK1 receptor.
Executive Summary
This compound is a potent and highly selective antagonist for kainate receptors containing the GluK1 subunit. In contrast, NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a competitive antagonist that exhibits high affinity for both AMPA and kainate receptors, displaying limited selectivity between these two receptor families. For researchers specifically investigating the role of GluK1-containing receptors, this compound offers a more precise pharmacological tool.
Data Presentation: Quantitative Comparison of Binding Affinities
The selectivity of this compound and NBQX for GluK1 is quantitatively demonstrated by their respective inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) at various glutamate receptor subunits. The data presented in the table below is a summary from multiple studies.
| Compound | GluK1 | GluK2 | GluK3 | AMPA (GluA1-4) | NMDA |
| This compound | ~1.09 µM (apparent K D ) | >100 µM (IC50) | - | ~90-fold selectivity over AMPA | No significant activity |
| NBQX | 29.80 ± 14.56 µM (Ki) | Micromolar affinity | - | High affinity (potent antagonist) | Little to no affinity |
Mechanism of Action and Selectivity Profile
This compound is a willardiine derivative designed to be a selective antagonist for kainate receptors. It demonstrates a strong preference for GluK1-containing receptors, with significantly lower affinity for other kainate receptor subunits such as GluK2 and GluK6, as well as for AMPA receptors. Its selectivity makes it an invaluable tool for isolating the physiological and pathological functions of GluK1.
NBQX , on the other hand, is a quinoxalinedione derivative that acts as a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors. While it is a potent blocker of these receptors, it shows only modest selectivity between them. It is often described as a non-selective AMPA/kainate receptor antagonist. NBQX has little to no activity at NMDA receptors.
Experimental Protocols
The determination of the selectivity and potency of compounds like this compound and NBQX relies on a variety of in vitro experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound and NBQX for GluK1-containing receptors.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human GluK1 subunit.
-
Radioligand: [3H]kainate or a selective [3H]-labeled GluK1 antagonist.
-
Test compounds: this compound and NBQX at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or NBQX).
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand (e.g., 1 mM L-glutamate).
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Calcium Influx Assay
This functional assay measures the ability of an antagonist to block the influx of calcium through the ion channel of the receptor upon activation by an agonist.
Objective: To assess the functional antagonism of this compound and NBQX on GluK1-containing receptors.
Materials:
-
HEK293 cells transiently or stably expressing the human GluK1 subunit.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).
-
GluK1 agonist (e.g., glutamate or kainate).
-
Test compounds: this compound and NBQX.
-
Fluorescence plate reader or microscope.
Procedure:
-
Culture the cells in 96-well plates.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or NBQX) for a defined period.
-
Add a fixed concentration of the agonist to stimulate the receptors.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time.
-
Plot the agonist-induced calcium response as a function of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.
Visualizing Competitive Antagonism at GluK1
The following diagram illustrates the competitive binding of this compound and NBQX to the GluK1 receptor, preventing the endogenous ligand, glutamate, from binding and activating the receptor.
Caption: Competitive binding of this compound and NBQX to the GluK1 receptor.
Conclusion
Both this compound and NBQX are valuable pharmacological tools for studying ionotropic glutamate receptors. However, their selectivity profiles dictate their appropriate applications. For studies requiring specific inhibition of GluK1-containing kainate receptors while minimizing effects on AMPA and other kainate receptor subtypes, this compound is the superior choice. NBQX, with its broad antagonist activity at both AMPA and kainate receptors, is suitable for studies aiming to block a wider range of excitatory neurotransmission mediated by these receptor families. The selection of the appropriate antagonist is crucial for the accurate interpretation of experimental results in the complex field of glutamate receptor pharmacology.
UBP296: A Comparative Guide to its Cross-Reactivity with AMPA and NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
UBP296 has emerged as a valuable pharmacological tool for isolating and studying the function of kainate receptors, a subtype of ionotropic glutamate receptors (iGluRs). Its utility, however, is contingent on its selectivity and minimal cross-reactivity with other iGluR subtypes, namely AMPA and NMDA receptors, which are ubiquitously expressed in the central nervous system and share structural homology. This guide provides a comprehensive comparison of this compound's activity at AMPA and NMDA receptors, supported by available experimental data and detailed methodologies.
Quantitative Analysis of this compound Cross-Reactivity
The selectivity of this compound for kainate receptors over AMPA and NMDA receptors is a critical aspect of its pharmacological profile. While specific binding affinity values (Kᵢ) or functional inhibition constants (IC₅₀) for this compound at AMPA and NMDA receptors are not extensively reported, existing literature provides strong evidence for its high selectivity.
A key study by More et al. (2004) demonstrated that this compound is a potent and selective antagonist for kainate receptors containing the GLUK5 subunit.[1] In radioligand displacement binding studies, this compound showed very low affinity for other kainate receptor subtypes, with IC₅₀ values greater than 100 µM for rat GLUK2 and GLUK6 receptors.[1] This suggests that its affinity for the structurally related AMPA and NMDA receptors is also likely to be low.
Electrophysiological studies further support the selectivity of this compound. The compound was shown to block kainate receptor-mediated responses at concentrations that were subthreshold for affecting AMPA receptor-mediated synaptic transmission.[1] Specifically, the active S-enantiomer of this compound, known as UBP302, produced a significant reduction in AMPA-evoked currents only at a high concentration of 100 µM, while a lower concentration of 10 µM had no significant effect. This indicates a substantial window of selectivity for kainate receptors over AMPA receptors in functional assays.
| Receptor Subtype | Ligand | Assay Type | Preparation | Reported Value | Citation |
| Kainate (GluK2) | This compound | Radioligand Binding | Rat brain membranes | IC₅₀ > 100 µM | [1] |
| Kainate (GluK6) | This compound | Radioligand Binding | Rat brain membranes | IC₅₀ > 100 µM | [1] |
| AMPA | UBP302 | Electrophysiology | Not specified | No significant antagonism at 10 µM | |
| AMPA | UBP302 | Electrophysiology | Not specified | Antagonism observed at 100 µM | |
| NMDA | This compound | - | - | Data not available | - |
Note: The table summarizes the most relevant quantitative data found. The lack of specific IC₅₀ or Kᵢ values for AMPA and NMDA receptors in the literature suggests that the cross-reactivity is considered low enough to not be a primary focus of investigation for this compound.
Experimental Protocols
To determine the selectivity of a compound like this compound, two primary experimental approaches are employed: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay for Selectivity Profiling
This method assesses the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind specifically to the target receptor (e.g., AMPA or NMDA receptors).
Objective: To determine the binding affinity (Kᵢ) of this compound for AMPA and NMDA receptors.
Materials:
-
Membrane Preparations: Synaptosomal membranes prepared from a brain region rich in the target receptors (e.g., cortex or hippocampus).
-
Radioligands:
-
For AMPA receptors: [³H]AMPA or [³H]CNQX.
-
For NMDA receptors: [³H]MK-801 or [³H]CGP-39653.
-
-
Test Compound: this compound dissolved in an appropriate vehicle.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of this compound. The IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Electrophysiology for Functional Selectivity
This technique directly measures the effect of this compound on the function of AMPA and NMDA receptors by recording the ion currents they mediate in response to agonist application.
Objective: To determine the functional inhibition (IC₅₀) of this compound on AMPA and NMDA receptor-mediated currents.
Materials:
-
Cell Preparation: Primary neuronal cultures or HEK293 cells expressing recombinant AMPA or NMDA receptors.
-
Patch-clamp setup: Amplifier, micromanipulators, and recording chamber.
-
Recording Electrodes: Filled with an appropriate internal solution.
-
External Solution: Artificial cerebrospinal fluid (aCSF) or a similar physiological buffer.
-
Agonists:
-
For AMPA receptors: AMPA or glutamate.
-
For NMDA receptors: NMDA and glycine (co-agonist).
-
-
Test Compound: this compound.
Procedure:
-
Cell Patching: Establish a whole-cell patch-clamp recording from a single cell.
-
Baseline Recording: Record the baseline current in the absence of any agonist.
-
Agonist Application: Apply a specific agonist to elicit a receptor-mediated current (e.g., AMPA for AMPA receptors).
-
This compound Application: Co-apply the agonist with varying concentrations of this compound.
-
Washout: Wash out this compound to observe the recovery of the agonist-induced current.
-
Data Analysis: Measure the peak amplitude of the agonist-induced current in the presence of different concentrations of this compound. Plot the percentage of current inhibition against the this compound concentration to determine the IC₅₀.
Signaling Pathways of Ionotropic Glutamate Receptors
The following diagram illustrates the basic signaling mechanism of AMPA and NMDA receptors upon glutamate binding, leading to neuronal depolarization. This compound, by selectively blocking kainate receptors, helps to isolate the contributions of AMPA and NMDA receptors to synaptic transmission.
Conclusion
Based on the available evidence, this compound exhibits a high degree of selectivity for kainate receptors, particularly those containing the GLUK5 subunit, with minimal cross-reactivity at AMPA and NMDA receptors at concentrations typically used to study kainate receptor function. While precise binding affinities for AMPA and NMDA receptors are not well-documented, functional assays indicate that significantly higher concentrations of this compound are required to affect AMPA receptor-mediated currents compared to those needed for kainate receptor antagonism. This selectivity makes this compound a reliable tool for dissecting the specific roles of kainate receptors in synaptic transmission and plasticity. Researchers should, however, remain mindful of the potential for off-target effects at higher concentrations and validate the selectivity of this compound within their specific experimental system.
References
UBP296: A Paradigm Shift in Kainate Receptor Antagonism
For researchers in neuroscience and drug development, the selective modulation of glutamate receptors is paramount to unraveling the complexities of synaptic transmission and developing novel therapeutics for neurological disorders. While older antagonists have been instrumental, their lack of specificity has often confounded experimental outcomes. This guide provides a comprehensive comparison of UBP296 with older, non-selective kainate receptor antagonists, highlighting the critical advantages of this compound in modern research.
The landscape of glutamate receptor pharmacology has been significantly advanced by the development of subunit-selective antagonists. This compound, a potent and selective antagonist for GluK1 (formerly GluR5) and GluK5 subunit-containing kainate receptors, stands out as a superior tool compared to its predecessors like CNQX, DNQX, and NBQX.[1] These older antagonists, belonging to the quinoxaline-2,3-dione class, exhibit significant cross-reactivity with AMPA receptors, making it challenging to isolate the specific contributions of kainate receptors in physiological and pathological processes.[2][3]
Unparalleled Selectivity: The this compound Advantage
The primary advantage of this compound lies in its remarkable selectivity for kainate receptors, particularly those containing the GluK1 and GluK5 subunits. In contrast, older antagonists like CNQX, DNQX, and NBQX are non-selective and potently block AMPA receptors as well.[2][3] This lack of selectivity can lead to misinterpretation of experimental results, as the observed effects could be a consequence of AMPA receptor blockade, kainate receptor blockade, or a combination of both.
Experimental data consistently demonstrates the superior selectivity of this compound. For instance, this compound shows negligible activity at AMPA receptors at concentrations where it effectively blocks GluK1/GluK5-containing kainate receptors.[1] Conversely, quinoxaline-2,3-diones exhibit potent antagonism at both AMPA and kainate receptors.[2][3]
Quantitative Comparison of Antagonist Potency
The following tables summarize the inhibitory potency (IC50/Ki in µM) of this compound and older antagonists at various kainate and AMPA receptor subunits. Lower values indicate higher potency.
Table 1: Antagonist Potency at Kainate Receptor Subunits
| Antagonist | GluK1 (GluR5) | GluK2 (GluR6) | GluK3 (GluR7) | GluK5 (KA2) |
| This compound | Potent Antagonist¹ | >100[1] | - | Potent Antagonist¹[1] |
| CNQX | 1.5[2] | - | - | - |
| DNQX | 2[3] | - | - | - |
| NBQX | 4.8 | - | - | - |
| NS-102 | - | Potent Antagonist²[4] | Potent Antagonist²[4] | - |
¹Potency demonstrated, but specific IC50 values vary across studies. ²Selective for GluK2/3, but also shows activity at other kainate and AMPA receptors.[5] "-" indicates data not readily available in the searched literature.
Table 2: Antagonist Potency at AMPA Receptor Subunits
| Antagonist | AMPA Receptors |
| This compound | Negligible Activity[1] |
| CNQX | 0.3[2] |
| DNQX | 0.5[3] |
| NBQX | 0.15 |
| NS-102 | Active[5] |
Experimental Methodologies for Antagonist Characterization
The determination of antagonist potency and selectivity relies on robust experimental protocols, primarily electrophysiological recordings and radioligand binding assays.
Electrophysiological Recording
Whole-cell patch-clamp recordings from cells expressing specific recombinant receptor subunits or from neurons in brain slices are a cornerstone for characterizing antagonist activity.
Experimental Workflow:
Protocol Details:
-
Cell Culture and Transfection: HEK293 cells are commonly used for their low endogenous receptor expression. Cells are transfected with plasmids encoding the desired kainate or AMPA receptor subunits.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection. The membrane potential is held at -60 mV.
-
Drug Application: Agonists (e.g., glutamate or a selective agonist like ATPA for GluK1) and antagonists are applied via a rapid perfusion system.
-
Data Acquisition and Analysis: The peak amplitude of the agonist-evoked current is measured before and after the application of the antagonist at various concentrations. The concentration-response curve is then fitted to determine the IC50 value.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Experimental Workflow:
References
- 1. Characterisation of this compound: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of UBP296 and UBP302 as Kainate Receptor Antagonists
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the efficacy of two prominent kainate receptor antagonists, UBP296 and its S-enantiomer, UBP302. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies of glutamatergic signaling.
Introduction to this compound and UBP302
This compound is a racemic mixture of a willardiine derivative that has been identified as a potent and selective antagonist of kainate receptors, particularly those containing the GluK1 (formerly GluR5) subunit.[1] Subsequent research has revealed that the pharmacological activity of this compound resides primarily in its S-enantiomer, UBP302.[1][2] Both compounds are widely used as pharmacological tools to investigate the physiological and pathological roles of GluK1-containing kainate receptors, which are implicated in various neurological processes, including synaptic plasticity and excitotoxicity.[3][4]
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative data on the efficacy of this compound and UBP302 from in vitro studies. A direct comparison of their binding affinities from a competitive radioligand binding assay demonstrates the higher potency of the S-enantiomer, UBP302.
| Compound | Target | Assay Type | Radioligand | Preparation | Key Parameter (Value) | Reference |
| This compound | GluK1 | Competitive Binding | [³H]UBP310 | Recombinant human GluK1 | Kᵢ = 4.10 ± 1.83 μM | [5] |
| UBP302 | GluK1 | Competitive Binding | [³H]UBP310 | Recombinant human GluK1 | Kᵢ = 2.02 ± 0.58 μM | [5] |
| This compound | GluK1-containing kainate receptors | Functional Antagonism | - | Rat hippocampal mossy fibers | Apparent K₋D = 1.09 μM | |
| UBP302 | GluR5 (GluK1) subunit-containing kainate receptors | Functional Antagonism | - | Isolated rat dorsal roots | K₋d = 402 nM |
Kᵢ: Inhibition constant; a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. K₋D / K₋d: Dissociation constant; a measure of the affinity of a ligand for its receptor. A lower value indicates higher affinity.
Experimental Methodologies
The data presented in this guide are derived from several key experimental protocols, as detailed below.
Radioligand Binding Assays
Competitive radioligand binding assays are employed to determine the binding affinity (Kᵢ) of unlabeled compounds like this compound and UBP302 by measuring their ability to displace a radiolabeled ligand from its receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) expressing the recombinant human GluK1 receptor subunit.[5]
-
Incubation: The cell membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]UBP310) and varying concentrations of the competing unlabeled ligand (this compound or UBP302).[5] The incubation is typically performed in a binding buffer (e.g., 50 mM Tris-citrate, pH 7.4) on ice.[5]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[5][6]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[5]
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[5]
Cellular Assays: Calcium Influx Measurement
Glutamate-induced calcium influx assays in cells expressing specific kainate receptor subunits are used to assess the functional antagonism of compounds like this compound and UBP302.
Protocol Outline:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired human kainate receptor subunits (e.g., GluK1).[1]
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[7][8]
-
Stimulation and Recording: The cells are then stimulated with glutamate in the presence and absence of the antagonist (this compound or UBP302).[1] Changes in intracellular calcium concentration are monitored using fluorescence microscopy.[7][9]
-
Data Analysis: The ability of the antagonist to inhibit the glutamate-induced calcium influx is quantified to determine its potency.
Electrophysiology in Hippocampal Slices
Electrophysiological recordings from brain slices, particularly from the hippocampus, are used to evaluate the effects of this compound and UBP302 on synaptic transmission and plasticity.
Protocol Outline:
-
Slice Preparation: Transverse hippocampal slices (e.g., 400 μm thick) are prepared from the brains of rodents (e.g., Wistar rats).[10] The slices are maintained in an oxygenated artificial cerebrospinal fluid (aCSF).[11]
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) or whole-cell patch-clamp recordings are made from neurons in specific hippocampal regions, such as the CA1 or CA3.[10][12]
-
Pharmacological Manipulation: The effects of kainate receptor agonists (e.g., ATPA) and antagonists (this compound or UBP302) on synaptic responses are recorded. For example, the ability of the antagonists to block agonist-induced depression of synaptic transmission or to prevent the induction of long-term potentiation (LTP) is assessed.[1]
-
Data Analysis: The changes in the amplitude and frequency of synaptic events are analyzed to determine the efficacy of the antagonists.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of GluK1-containing kainate receptors and the experimental workflows used to characterize this compound and UBP302.
Caption: Signaling pathway of GluK1-containing kainate receptors and the antagonistic action of this compound/UBP302.
Caption: Workflow for key experiments to compare this compound and UBP302 efficacy.
Caption: Relationship between this compound, UBP302, and pharmacological activity.
Conclusion
The available data consistently demonstrate that UBP302, the S-enantiomer of this compound, is the more potent and pharmacologically active compound for antagonizing GluK1-containing kainate receptors. While this compound is an effective antagonist, its activity is attributable to the presence of UBP302. For studies requiring the highest potency and specificity for the GluK1 subunit, UBP302 is the superior choice. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their experimental designs.
References
- 1. Characterisation of this compound: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. GluK1 kainate receptors are necessary for functional maturation of parvalbumin interneurons regulating amygdala circuit function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. brainvta.tech [brainvta.tech]
- 8. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Kainate Receptors Reduces the Frequency of Hippocampal Theta Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single cell electrophysiologic recordings in hippocampal slices [protocols.io]
- 12. Synchronization of Kainate-Induced Epileptic Activity via GABAergic Inhibition in the Superfused Rat Hippocampus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of UBP296 and Other Willardiine Derivatives for Kainate Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of UBP296 and other key willardiine derivatives, a class of compounds instrumental in the study of ionotropic glutamate receptors. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows, this document aims to be an essential resource for researchers investigating the pharmacology of AMPA and kainate receptors.
Introduction to Willardiine Derivatives
Willardiine, a natural product, serves as the foundational scaffold for a range of synthetic ligands targeting AMPA and kainate receptors.[1] While willardiine itself acts as an agonist, modifications to its chemical structure have yielded potent and selective antagonists.[1] These derivatives are crucial pharmacological tools for dissecting the physiological and pathological roles of specific kainate receptor subunits. This guide focuses on a comparative analysis of this compound and its analogues, highlighting their performance as kainate receptor antagonists.
Comparative Performance Data
The following tables summarize the binding affinities and antagonist potencies of this compound and other notable willardiine derivatives for various kainate and AMPA receptor subunits. This quantitative data allows for a direct comparison of their potency and selectivity.
Table 1: Antagonist Potency (IC50/KD/KB in µM) of Willardiine Derivatives at Kainate and AMPA Receptors
| Compound | GluK1 (GluR5) | GluK2 (GluR6) | GluK3 (GluR7) | GluK5 (KA1) | AMPA Receptors |
| This compound | - | >100[2] | - | Potent Antagonist[2][3] | Weakly active[3] |
| UBP302 (S-enantiomer of this compound) | - | >100[2] | - | 0.402 (apparent Kd)[2] | 106 (IC50)[2] |
| UBP304 | 0.105 (KD)[4] | >100[4] | >100[4] | 0.12 (KB)[2][4] | 71.4 (KD)[4] |
| UBP277 | - | - | - | 73.1 (apparent KD)[1] | 23.8 (IC50)[1] |
| UBP279 | - | - | - | 60.5 (apparent KD)[1] | 136 (IC50)[1] |
| UBP291 | - | - | - | 9.83 (apparent KD)[1] | - |
| UBP301 | - | - | - | 5.94 (apparent KD)[1] | Potent Antagonist[1] |
Data is compiled from multiple sources and experimental conditions may vary. Please refer to the cited literature for specific details.
Key Willardiine Derivatives: A Closer Look
This compound and UBP302: this compound is a potent and selective antagonist of kainate receptors containing the GluK5 subunit.[2][3] Its activity resides in the (S)-enantiomer, UBP302.[2] Both compounds exhibit significantly lower affinity for GluK2-containing kainate receptors and AMPA receptors, making them valuable tools for isolating GluK5-mediated effects.[2]
UBP304: This derivative demonstrates high potency and selectivity for GluK5-containing kainate receptors.[2][4] It is a powerful antagonist at native GluK5 receptors and recombinant human GluK5, GluK5/GluK6, and GluK5/GluK2 receptors, with little to no activity at homomeric GluK6, GluK7, or AMPA receptors.[4]
UBP277, UBP279, UBP291, and UBP301: These compounds represent a series of willardiine derivatives with varying N3-substituents that influence their potency and selectivity. Adding an iodo group to the 5-position of the uracil ring, as seen in UBP291 and UBP301, enhances antagonist activity at kainate receptors.[1] UBP301, in particular, has been identified as a potent and selective kainate receptor antagonist.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are representative protocols for key assays used to characterize willardiine derivatives.
Radioligand Binding Assay
This protocol outlines the determination of the binding affinity of willardiine derivatives to kainate receptors using a competitive binding assay with a radiolabeled ligand (e.g., [3H]-kainate).
Materials:
-
HEK293 cells expressing the kainate receptor subunit of interest
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]-kainate (Radioligand)
-
Unlabeled willardiine derivatives (Competitors)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Lyse the cells and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]-kainate, and varying concentrations of the unlabeled willardiine derivative.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the willardiine derivative that inhibits 50% of the specific binding of [3H]-kainate (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the functional characterization of willardiine derivatives as antagonists of kainate receptor-mediated currents in cultured neurons or heterologous expression systems.
Materials:
-
Cultured neurons or HEK293 cells expressing kainate receptors
-
External solution (e.g., artificial cerebrospinal fluid)
-
Internal solution for the patch pipette (containing salts and buffers mimicking the intracellular environment)
-
Kainate receptor agonist (e.g., glutamate or kainate)
-
Willardiine derivatives
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Patch Pipette Fabrication: Pull glass capillaries to create micropipettes with a fine tip. Fill the pipette with the internal solution.
-
Gigaohm Seal Formation: Under microscopic guidance, carefully bring the patch pipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).
-
Agonist Application: Apply a known concentration of a kainate receptor agonist to elicit an inward current.
-
Antagonist Application: Co-apply the willardiine derivative with the agonist and measure the reduction in the agonist-induced current.
-
Data Analysis: Construct concentration-response curves for the antagonist to determine its IC50 value.
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate important signaling pathways, experimental workflows, and logical relationships relevant to the study of this compound and other willardiine derivatives.
Ionotropic Glutamate Receptor Signaling Pathway
Caption: Canonical signaling pathway of an ionotropic glutamate receptor like the kainate receptor.
Experimental Workflow for Determining Antagonist Selectivity
Caption: A typical experimental workflow for determining the selectivity of a willardiine derivative.
Structure-Activity Relationship of Willardiine Derivatives
Caption: Logical relationship illustrating the structure-activity relationship of willardiine derivatives.
Conclusion
This compound and its related willardiine derivatives are indispensable tools for the pharmacological dissection of kainate receptor function. Their varying potencies and selectivities, as detailed in this guide, allow researchers to probe the roles of specific kainate receptor subunits in synaptic transmission, plasticity, and neurological disorders. The provided experimental protocols and conceptual diagrams serve as a foundation for the effective utilization of these compounds in advancing our understanding of glutamate receptor neurobiology.
References
- 1. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP296: An Independent Review of its Potency and Selectivity as a GluK1 Antagonist
For researchers and drug development professionals navigating the complex landscape of glutamate receptor pharmacology, the kainate receptor antagonist UBP296 has emerged as a key tool for dissecting the role of GluK1 (formerly GluR5) subunits in health and disease. This guide provides an objective comparison of this compound's performance against other notable GluK1 antagonists, supported by experimental data and detailed methodologies, to facilitate informed decisions in research applications.
Potency and Selectivity Profile of this compound
This compound is a selective antagonist of kainate receptors containing the GluK1 subunit.[1] Independent studies have quantified its binding affinity and inhibitory constants, providing a clear picture of its potency.
Table 1: Potency of this compound and Comparative GluK1 Antagonists at the GluK1 Receptor
| Compound | Metric | Value | Species | Assay Type |
| This compound | Apparent Kd | 1.09 µM | - | Radioligand Binding |
| This compound | Ki | 4.10 ± 1.83 µM | Human | [3H]UBP310 Competition Binding |
| UBP302 | Ki | 2.02 ± 0.58 µM | Human | [3H]UBP310 Competition Binding |
| UBP304 | Ki | 0.23 ± 0.07 µM | Human | [3H]UBP310 Competition Binding |
| UBP310 | Ki | 46.7 ± 14.8 nM | Human | [3H]UBP310 Competition Binding |
| ACET | Ki | 48.5 ± 8.24 nM | Human | [3H]UBP310 Competition Binding |
| NBQX | Ki | 29.80 ± 14.56 µM | Human | [3H]UBP310 Competition Binding |
| Kainate | Ki | 0.53 ± 0.10 µM | Human | [3H]UBP310 Competition Binding |
The selectivity of this compound is a critical factor for its utility in isolating the function of GluK1-containing receptors. It displays a favorable selectivity profile against other ionotropic glutamate receptors, namely AMPA and NMDA receptors, as well as other kainate receptor subunits.
Table 2: Selectivity of this compound against other Glutamate Receptor Subunits
| Receptor Subunit | Metric | Value | Fold Selectivity (over GluK1) | Assay Type |
| AMPA Receptors | - | ~90-fold lower affinity | ~90 | Not specified |
| hGluK2 (hGluR6) | - | ~90-fold lower affinity | ~90 | Not specified |
| GluK5 (KA2) | - | ~90-fold lower affinity | ~90 | Not specified |
| Rat GluK2 | IC50 | >100 µM | >24 | [3H]kainate Displacement |
| Rat GluK6 | IC50 | >100 µM | >24 | [3H]kainate Displacement |
| Rat GluK2/GluK6 | IC50 | >100 µM | >24 | [3H]kainate Displacement |
| NMDA Receptors | - | Little to no action | High | Not specified |
| Group I mGlu Receptors | - | Little to no action | High | Not specified |
Experimental Protocols
The quantitative data presented above are derived from two primary experimental methodologies: radioligand binding assays and calcium influx assays.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
Workflow for a radioligand displacement binding assay.
A detailed protocol involves incubating membranes from HEK293 cells stably expressing the human GluK1 subunit with a fixed concentration of a radiolabeled antagonist (e.g., 25 nM [3H]UBP310) and varying concentrations of the unlabeled competitor (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 1 mM kainate). After incubation, the bound and free radioligands are separated by rapid filtration, and the radioactivity retained on the filters is quantified. The resulting data are used to generate a competition curve, from which the IC50 and subsequently the Ki value can be calculated.
Calcium Influx Assay
This functional assay measures the ability of an antagonist to inhibit the influx of calcium into a cell mediated by the activation of ligand-gated ion channels like kainate receptors.
Workflow for a calcium influx assay.
In this assay, HEK293 cells expressing the target kainate receptor subunit are loaded with a calcium-sensitive fluorescent dye. The cells are then pre-incubated with varying concentrations of this compound before being stimulated with a kainate receptor agonist, such as glutamate. The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity. The inhibitory effect of this compound is quantified by its ability to reduce the agonist-induced calcium influx, allowing for the determination of its IC50 value.
Signaling Pathway Context
This compound exerts its effect by blocking the ion channel function of GluK1-containing kainate receptors, thereby inhibiting the influx of cations (Na+ and Ca2+) that leads to neuronal depolarization and downstream signaling events.
This compound's mechanism of action.
References
Safety Operating Guide
Navigating the Safe Disposal of UBP296: A Procedural Guide for Laboratory Professionals
Key Chemical and Physical Properties of UBP296
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the known characteristics of this compound.[1][2]
| Property | Value |
| Chemical Name | (RS)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione |
| CAS Number | 745055-86-1[1] |
| Molecular Formula | C₁₅H₁₅N₃O₆[1][2] |
| Molecular Weight | 333.3 g/mol [1][2] |
| Purity | ≥98%[2] |
| Solubility | Soluble to 10 mM in 1eq. NaOH with gentle warming and to 10 mM in DMSO.[2] |
| Storage | Store at room temperature.[2] |
Standard Operating Procedure for this compound Disposal
The following step-by-step protocol outlines the general procedure for the safe disposal of this compound and associated waste. These guidelines are based on standard laboratory practices for hazardous chemical waste and should be adapted to comply with institutional and local regulations.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.
-
Conduct all handling and waste packaging within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Containment:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a designated, well-sealed, and clearly labeled hazardous waste container.
-
Contaminated consumables, such as pipette tips, weighing boats, and gloves, should be collected in a separate, sealed plastic bag or container clearly marked as "Hazardous Waste" and specifying the chemical contaminant.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name of all components and their approximate concentrations.
-
Never dispose of this compound solutions down the drain.[3]
-
-
Empty Containers:
-
Empty containers that previously held this compound should be treated as hazardous waste unless thoroughly decontaminated.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
After decontamination, deface the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[4]
-
3. Labeling and Storage:
-
All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., irritant, toxic), and the accumulation start date.
-
Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[5]
-
Ensure all containers are tightly sealed to prevent spills or evaporation.[6]
4. Waste Disposal Request:
-
Once a waste container is full or has reached its accumulation time limit, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department.
-
Provide accurate information on the waste tag or in the online request system to ensure proper handling and disposal by trained personnel.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these general guidelines and, most importantly, your institution's specific protocols and the forthcoming Safety Data Sheet (SDS) for this compound, you can ensure the safe and responsible management of this research chemical. This proactive approach to laboratory safety not only protects personnel and the environment but also fosters a culture of compliance and scientific excellence.
References
Personal protective equipment for handling UBP296
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of UBP296, a potent and selective kainate receptor antagonist.
This document provides critical safety and logistical information for the laboratory use of this compound. While this compound is shipped as a non-hazardous chemical for research purposes, adherence to standard laboratory safety protocols is essential to ensure the well-being of all personnel.[1] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and establish a safe working environment.
I. Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is a chemical compound intended for laboratory research, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various stages of handling this compound.
| Task | Required PPE | Rationale |
| Weighing and Aliquoting Powder | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields or Goggles- Face Mask | - Prevents skin contact with the powder.- Protects clothing and skin from spills.- Shields eyes from airborne particles.- Minimizes inhalation of fine powder. |
| Preparing Solutions | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles or a Face Shield worn over Safety Glasses | - Protects against skin contact with the solvent and dissolved compound.- Shields clothing and skin from splashes.- Provides robust protection against chemical splashes to the eyes and face. |
| General Handling and Use | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses | - Standard laboratory practice to prevent accidental exposure.- Protects clothing and skin from minor spills.- Essential for eye protection in a laboratory setting. |
| Spill Cleanup | - Chemical-Resistant Gloves (e.g., thicker nitrile or butyl rubber)- Lab Coat or Chemical-Resistant Apron- Safety Goggles- Respiratory Protection (if spill generates dust or aerosols) | - Provides enhanced protection against prolonged or high-concentration exposure.- Offers greater resistance to chemical penetration.- Protects eyes from splashes of cleaning agents and the spilled chemical.- Prevents inhalation of hazardous materials. |
| Waste Disposal | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses | - Protects against contact with residual chemical on waste containers.- Standard protection for handling chemical waste.- Shields eyes from potential splashes. |
Note: Always inspect PPE for integrity before use and replace if damaged. Remove and replace gloves immediately if they become contaminated.[2]
II. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N₃O₆ | MedKoo Biosciences |
| Molecular Weight | 333.30 g/mol | MedKoo Biosciences |
| CAS Number | 745055-86-1 | MedKoo Biosciences |
| Appearance | Solid | MedKoo Biosciences |
| Purity | ≥98% | R&D Systems |
III. Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Duration | Temperature |
| Short-term | Days to Weeks | 0 - 4 °C |
| Long-term | Months to Years | -20 °C |
This compound is stable for several weeks during standard shipping at ambient temperatures.[1]
IV. Operational Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
V. Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
| Situation | Procedure |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Wash the affected area thoroughly with soap and water for at least 15 minutes.3. Seek medical attention if irritation develops or persists. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.2. Remove contact lenses if present and easy to do so.3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air.2. If breathing is difficult, provide oxygen.3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention. |
| Minor Spill | 1. Alert others in the area.2. Wear appropriate PPE (see table above).3. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).4. Place the contaminated material in a sealed, labeled container for disposal. |
| Major Spill | 1. Evacuate the area immediately.2. Alert your institution's environmental health and safety (EHS) department.3. Prevent entry to the area.4. Follow the instructions of trained emergency responders. |
VI. Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible waste container.
-
Contaminated Materials: Double-bag and seal all contaminated disposable items (e.g., gloves, absorbent pads).
Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidelines.
By adhering to these safety protocols, researchers can confidently and safely handle this compound in a laboratory setting, fostering a culture of safety and responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
